AG-270
描述
CHEMBL4573938 is a Unknown drug.
属性
CAS 编号 |
2201056-66-6 |
|---|---|
分子式 |
C30H27N5O2 |
分子量 |
489.6 g/mol |
IUPAC 名称 |
3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C30H27N5O2/c1-37-23-17-15-21(16-18-23)26-28(32-24-14-8-9-19-31-24)33-29-25(20-10-4-2-5-11-20)27(34-35(29)30(26)36)22-12-6-3-7-13-22/h3,6-10,12-19,34H,2,4-5,11H2,1H3,(H,31,32) |
InChI 键 |
LSOYYWKBUKXUHQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(N=C3C(=C(NN3C2=O)C4=CC=CC=C4)C5=CCCCC5)NC6=CC=CC=N6 |
产品来源 |
United States |
Foundational & Exploratory
AG-270 (IDE397): A Technical Guide to Synthetic Lethality in MTAP-Deleted Cancers
For Research, Scientific, and Drug Development Professionals
Abstract
The discovery of synthetic lethal interactions has opened new avenues for precision oncology. One of the most promising of these relationships exists between the inhibition of methionine adenosyltransferase 2A (MAT2A) and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. Approximately 15% of all human cancers, including non-small cell lung cancer and pancreatic cancer, exhibit MTAP deletion, making this a significant therapeutic target. This document provides a comprehensive technical overview of AG-270 (also known as IDE397), a potent and selective small-molecule inhibitor of MAT2A, and its mechanism of inducing synthetic lethality in MTAP-deficient tumors. We will detail the underlying signaling pathways, present key preclinical data, outline experimental methodologies, and visualize the core concepts.
The MAT2A-MTAP Synthetic Lethal Relationship
In normal, MTAP-proficient cells, the enzyme MTAP salvages adenine and methionine from its substrate, methylthioadenosine (MTA). When the MTAP gene is deleted—a common event in cancer where it is often co-deleted with the adjacent tumor suppressor gene CDKN2A—cells accumulate high levels of MTA. This accumulation of MTA leads to a secondary, non-essential effect: the partial inhibition of the enzyme PRMT5 (protein arginine methyltransferase 5).
This partial inhibition of PRMT5 makes cancer cells uniquely vulnerable. They become dependent on the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor required for PRMT5's full function. This enzyme is MAT2A. By inhibiting MAT2A with this compound, the production of SAM is drastically reduced. In MTAP-deleted cells, the combination of high MTA levels and low SAM levels leads to a complete shutdown of PRMT5 activity, resulting in cell death. This selective killing of MTAP-deleted cells is the essence of synthetic lethality.
This compound (IDE397): A Potent and Selective MAT2A Inhibitor
This compound is a first-in-class, orally bioavailable small-molecule inhibitor of MAT2A. It was developed through a structure-based drug design program to ensure high potency and selectivity. Preclinical studies have demonstrated that this compound effectively reduces intracellular SAM levels, inhibits the methylation of PRMT5 substrates, and induces a robust anti-proliferative effect specifically in MTAP-deleted cancer cell lines and tumors.
The signaling pathway initiated by MAT2A is central to cellular methylation processes. MAT2A catalyzes the formation of SAM from methionine and ATP. SAM is then utilized by methyltransferases, such as PRMT5, to methylate a variety of substrates, including histones and other proteins involved in RNA splicing and signal transduction. Inhibition of MAT2A by this compound starves the cell of this critical methyl donor.
Preclinical Efficacy of this compound
The synthetic lethal relationship has been validated across numerous preclinical models, demonstrating the potent and selective activity of this compound.
In Vitro Anti-proliferative Activity
This compound shows significantly greater potency in MTAP-deleted cancer cell lines compared to MTAP wild-type (WT) lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values from a panel of lung cancer cell lines.
| Cell Line | MTAP Status | This compound IC50 (nM) | Citation |
| H358 | Deleted | 8 | |
| H1792 | Deleted | 10 | |
| H2009 | Deleted | 13 | |
| H2122 | Deleted | 21 | |
| H1395 | WT | >1000 | |
| H23 | WT | >1000 | |
| A549 | WT | >1000 |
In Vivo Tumor Growth Inhibition
In vivo studies using cell line-derived xenograft (CDX) models confirm the selective anti-tumor activity of this compound. Oral administration of this compound resulted in significant tumor growth inhibition and regression in models with MTAP-deleted genes.
| Xenograft Model | MTAP Status | Dosing | Tumor Growth Inhibition (%) | Citation |
| H358 (NSCLC) | Deleted | 100 mg/kg QD | 100 | |
| H1792 (NSCLC) | Deleted | 100 mg/kg QD | 95 | |
| H2009 (NSCLC) | Deleted | 100 mg/kg QD | 102 (Regression) | |
| H1395 (NSCLC) | WT | 100 mg/kg QD | 15 |
Note: QD = once daily. Tumor Growth Inhibition (TGI) > 100% indicates tumor regression.
Key Experimental Methodologies
Reproducible and rigorous experimental design is crucial for evaluating targeted therapies like this compound. Below are outlines of key protocols used in its preclinical assessment.
Cell Viability and Proliferation Assay
This assay quantifies the effect of this compound on cell growth.
-
Seeding: Cancer cell lines are seeded into 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Dosing: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a period of 5 to 7 days.
-
Measurement: Cell viability is measured using a luminescent assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: Luminescence data is normalized to vehicle-treated controls. IC50 curves are generated using non-linear regression analysis in software like GraphPad Prism.
Western Blot Analysis for Pharmacodynamic Markers
This method is used to confirm target engagement and pathway modulation.
-
Sample Preparation: Cells are treated with this compound for 48-72 hours. Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by size on a 4-12% SDS-PAGE gel.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., PRMT5, SDMA-modified proteins, MAT2A, and a loading control like GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the SDMA signal indicates effective PRMT5 inhibition downstream of MAT2A.
In Vivo Xenograft Efficacy Studies
These studies evaluate the anti-tumor effect of this compound in a living organism.
-
Cell Implantation: Approximately 5-10 million human cancer cells (e.g., H358 MTAPdel) are suspended in Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., female athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization & Dosing: Mice are randomized into treatment groups (vehicle control, this compound at various doses). This compound is formulated for oral gavage and administered daily.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size. Tumors are often harvested for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
A Technical Guide to the Discovery and Development of AG-270 (Idesonasan), a First-in-Class MAT2A Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the discovery, mechanism of action, and preclinical and clinical development of AG-270, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A) for the treatment of MTAP-deleted cancers.
Introduction: The Rationale for Targeting MAT2A in Oncology
Methionine adenosyltransferase 2A (MAT2A) is a critical metabolic enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth, gene expression, and differentiation.[1] While MAT2A is ubiquitously expressed, a specific vulnerability has been identified in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2]
The MTAP gene is co-deleted with the CDKN2A tumor suppressor in approximately 15% of all human cancers, including significant portions of non-small cell lung cancer, pancreatic cancer, and glioblastoma.[2][3] This genetic event leads to the accumulation of the metabolite 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis.[4] MTA is a potent endogenous inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[5] The partial inhibition of PRMT5 by MTA makes these cancer cells highly dependent on high intracellular concentrations of SAM to maintain sufficient PRMT5 activity for survival. This creates a state of synthetic lethality, where inhibiting MAT2A to reduce SAM levels becomes selectively lethal to MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells.[5][6] This synthetic lethal relationship established MAT2A as a compelling therapeutic target.
The MAT2A-MTAP Synthetic Lethality Pathway
The signaling pathway below illustrates the metabolic vulnerability in MTAP-deleted cancers. In normal cells, MTAP salvages MTA. In its absence, MTA accumulates and inhibits PRMT5. This renders the cell exquisitely sensitive to a reduction in SAM, the substrate for PRMT5, which can be achieved by inhibiting MAT2A.
Discovery of this compound
The development of this compound was a triumph of modern drug discovery techniques, overcoming challenges that had hindered previous attempts to target MAT2A.[2][5] Earlier inhibitors were either too weak or induced cellular adaptation mechanisms, such as the upregulation of MAT2A itself, which blunted their efficacy.[5]
The discovery process for this compound began with a fragment-based screening campaign involving over 2,000 fragments.[7] This led to the identification of initial hits that bound to a novel allosteric pocket on the MAT2A enzyme.[7][8] Through iterative, structure-guided design and medicinal chemistry efforts, the potency of this new class of inhibitors was improved by over 10,000-fold, culminating in the selection of this compound as the clinical candidate.[2][9] This molecule exhibited a potent, selective, and orally bioavailable profile.[2]
Drug Discovery and Optimization Workflow
The logical progression from initial hit to clinical candidate followed a structured workflow, emphasizing iterative improvement based on biochemical potency, cellular activity, and pharmacokinetic properties.
Mechanism of Action
This compound is a first-in-class, oral, reversible, allosteric, and substrate-noncompetitive inhibitor of MAT2A.[5][10] X-ray crystallography confirmed that this compound binds to an allosteric pocket at the interface of the MAT2A dimer.[7][8] Its mechanism of action is unique; rather than preventing substrate binding, it inhibits the release of the product, SAM, from the enzyme's active site.[2][5] This leads to a potent reduction in intracellular SAM levels, which subsequently impairs PRMT5 activity in the MTA-high environment of MTAP-deleted cells.[11] The downstream consequences include alterations in mRNA splicing, induction of DNA damage, and ultimately, cell death.[3][11]
This compound's Molecular Mechanism of Action
The diagram below details the step-by-step molecular mechanism through which this compound exerts its anti-tumor effects in a targeted manner.
Preclinical Profile of this compound
This compound demonstrated a robust preclinical profile, characterized by high potency, selectivity, favorable pharmacokinetic properties, and significant in vivo anti-tumor activity.
Biochemical and Cellular Activity
This compound is a highly potent inhibitor of the MAT2A enzyme and demonstrates selective anti-proliferative activity against cancer cells with MTAP deletion.[10]
| Parameter | Value | Cell Line / Condition | Citation |
| Biochemical Potency (IC₅₀) | 14 nM | MAT2A Enzyme Inhibition | [10] |
| Cellular SAM Reduction (IC₅₀) | 20 nM | HCT116 MTAP-null cells (at 72h) | [10] |
| Anti-proliferative Activity | Selective | HCT116 MTAP isogenic cell model | [10] |
Pharmacokinetic Properties
This compound exhibited excellent metabolic stability across multiple species and favorable half-life characteristics, supporting its development as an oral agent.[10] In clinical studies, it was well absorbed, with plasma concentrations increasing in a dose-proportional manner up to 200 mg QD.[12]
| Species | Half-life (T₁/₂) | Citation |
| Mouse | 5.9 h | [10] |
| Rat | 4.2 h | [10] |
| Monkey | 4.8 h | [10] |
| Dog | 21.3 h | [10] |
| Human | 16.1 - 38.4 h | [12] |
In Vivo Efficacy
In xenograft models using MTAP-null pancreatic cancer cells, oral administration of this compound resulted in dose-dependent reductions in tumor SAM levels and significant tumor growth inhibition (TGI).[10]
| Dose (oral, q.d.) | Tumor Growth Inhibition (TGI) | Model | Citation |
| 10 mg/kg | 36% | Pancreatic KP4 MTAP-null xenograft | [10] |
| 30 mg/kg | 48% | Pancreatic KP4 MTAP-null xenograft | [10] |
| 100 mg/kg | 66% | Pancreatic KP4 MTAP-null xenograft | [10] |
| 200 mg/kg | 67% | Pancreatic KP4 MTAP-null xenograft | [10] |
Furthermore, preclinical studies in patient-derived xenograft (PDX) models showed that combining this compound with standard-of-care chemotherapies, such as taxanes (paclitaxel/docetaxel) and gemcitabine, yielded additive-to-synergistic anti-tumor activity.[3][10] The combination with docetaxel led to 50% complete tumor regressions in select models.[3][10]
Clinical Development of this compound
This compound entered a first-in-human Phase 1 clinical trial (NCT03435250) to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy in patients with advanced solid tumors or lymphomas harboring homozygous MTAP deletion.[12][13]
Phase 1 Monotherapy Trial (NCT03435250) Summary
The study demonstrated that this compound was generally well-tolerated and achieved robust target engagement at doses that were deemed safe.[13]
| Parameter | Finding | Citation |
| Patient Population | 39-40 patients with advanced, MTAP-deleted solid tumors or lymphoma | [13] |
| Dose Range | 50 mg QD to 400 mg QD, and 200 mg BID | [12] |
| Maximum Tolerated Dose (MTD) | 200 mg Once Daily (QD) | [12] |
| Common Toxicities | Reversible increases in liver function tests, thrombocytopenia, anemia, fatigue | [13] |
| Pharmacodynamics (Target Engagement) | - Plasma SAM reduction: 51% to 71% - Tumor SDMA reduction: Average 36.4% | [12][14] |
| Clinical Activity (Monotherapy) | - 2 confirmed partial responses (PR) - 7 patients with stable disease (SD) for >6 months | [13] |
The clinical data provided proof-of-mechanism for MAT2A inhibition, showing clear target engagement via reduction in plasma SAM and tumor SDMA levels.[12][13] These findings supported the continued development of this compound, particularly in combination with taxane-based chemotherapy.[12]
Detailed Experimental Protocols
The following sections describe representative methodologies for the key experiments used in the evaluation of this compound, based on publicly available information and standard biochemical and pharmacological practices.[15][16]
Protocol 1: Colorimetric MAT2A Enzymatic Inhibition Assay
This assay quantifies the biochemical potency of an inhibitor by measuring the inorganic phosphate (Pi) generated as a byproduct of the MAT2A-catalyzed reaction.[15][17]
-
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine solution (e.g., 750 µM)
-
ATP solution (e.g., 750 µM)
-
5x MAT2A Assay Buffer (containing MgCl₂)
-
Test Inhibitor (this compound) dissolved in DMSO
-
Colorimetric Detection Reagent (e.g., Malachite Green-based)
-
384-well microplates
-
-
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 1x MAT2A Assay Buffer. Ensure the final DMSO concentration remains constant across all wells (e.g., <1%).
-
Reaction Mixture: Prepare a master mix containing 1x MAT2A Assay Buffer, L-Methionine, and ATP.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of diluted inhibitor.
-
Positive Control (No Inhibitor): Add 5 µL of buffer with DMSO.
-
Blank (No Enzyme): Add 10 µL of buffer.
-
-
Enzyme Addition: Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add 10 µL of Colorimetric Detection Reagent to all wells to stop the reaction and develop color.
-
Readout: Measure absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular SAM Level Quantification Assay
This assay determines the effect of the inhibitor on the intracellular concentration of the key metabolite SAM in a cellular context.
-
Materials:
-
HCT116 MTAP-isogenic (MTAP-null and MTAP-WT) cell lines
-
Cell culture medium and supplements
-
This compound
-
LC-MS/MS system
-
Reagents for cell lysis and protein precipitation (e.g., methanol, acetonitrile)
-
-
Procedure:
-
Cell Plating: Seed HCT116 MTAP-null and MTAP-WT cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified time (e.g., 72 hours).
-
Cell Lysis and Extraction:
-
Wash the cells with cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to lyse the cells and precipitate proteins.
-
Incubate at -80°C for 15 minutes.
-
-
Sample Preparation: Scrape the cell lysates, transfer to microfuge tubes, and centrifuge at high speed to pellet debris.
-
LC-MS/MS Analysis: Transfer the supernatant containing the metabolites to vials for analysis. Use a validated LC-MS/MS method to separate and quantify the levels of intracellular SAM.
-
Data Normalization: Normalize the SAM levels to the total protein concentration or cell number for each sample.
-
Analysis: Plot the normalized SAM levels against the inhibitor concentration to determine the IC₅₀ for SAM reduction.
-
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of this compound in an animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
KP4 (pancreatic, MTAP-null) cancer cells
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal care and handling equipment
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant KP4 cells into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth until tumors reach a predetermined average size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound at 10, 30, 100, 200 mg/kg).
-
Dosing: Administer this compound or vehicle orally once daily (q.d.) for the duration of the study (e.g., 28-38 days).
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: The study is concluded when tumors in the vehicle group reach a maximum allowed size or after a fixed duration.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between groups.
-
Preclinical Study Workflow
The evaluation of a MAT2A inhibitor like this compound follows a hierarchical workflow, progressing from in vitro validation to in vivo proof-of-concept.
Conclusion
The discovery and development of this compound represent a landmark achievement in precision oncology and the targeting of cancer metabolism. By exploiting the synthetic lethal relationship between MAT2A and MTAP deletion, this compound offers a targeted therapeutic strategy for a well-defined patient population. Its novel allosteric mechanism of action, robust preclinical profile, and confirmed proof-of-mechanism in clinical trials have paved the way for a new class of anti-cancer agents. Ongoing and future studies will likely focus on optimizing its use in combination with other therapies to maximize clinical benefit for patients with MTAP-deleted malignancies.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of this compound, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Fragments: Fragments in the clinic: this compound [practicalfragments.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of this compound, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion (Journal Article) | OSTI.GOV [osti.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
AG-270: A Technical Guide to Targeting Cancer Metabolism Through MAT2A Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of AG-270, a first-in-class inhibitor of methionine adenosyltransferase 2A (MAT2A). It details the compound's mechanism of action, its role in the targeted metabolic disruption of cancer cells, and summarizes key preclinical and clinical data. Detailed experimental protocols and pathway diagrams are provided to support further research and development in this area.
Introduction: The Methionine Cycle and Cancer Dependency
The methionine cycle is a critical metabolic pathway essential for cellular homeostasis, providing the universal methyl donor S-adenosylmethionine (SAM) for methylation of DNA, RNA, and proteins.[1][2] Many cancer types exhibit a heightened dependence on exogenous methionine, a phenomenon known as "methionine addiction," to support their rapid proliferation and epigenetic alterations.[1][3]
A key vulnerability in a subset of cancers arises from the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[4] MTAP is a crucial enzyme in the methionine salvage pathway, responsible for metabolizing 5’-methylthioadenosine (MTA).[5][6] Its deletion leads to the accumulation of MTA, which acts as a partial inhibitor of the enzyme protein arginine N-methyltransferase 5 (PRMT5).[5][7][8] This partial inhibition renders PRMT5 highly sensitive to fluctuations in the concentration of its substrate, SAM, creating a synthetic lethal opportunity.[5][6]
This compound is an orally available, potent, and reversible small-molecule inhibitor of MAT2A, the primary enzyme responsible for SAM synthesis.[9][5] By inhibiting MAT2A, this compound exploits the MTAP-deleted metabolic state to induce selective cancer cell death.[10][11]
This compound: Mechanism of Action
This compound functions as an allosteric, substrate-noncompetitive inhibitor of MAT2A.[12] Its mechanism of action in MTAP-deleted cancers is a prime example of synthetic lethality:
-
MTAP Deletion & MTA Accumulation: In MTAP-deleted (-/-) cancer cells, MTA accumulates to high levels.[6][7]
-
Partial PRMT5 Inhibition: MTA competes with SAM for binding to PRMT5, causing partial inhibition of its methyltransferase activity.[5][6] To overcome this, cancer cells become critically dependent on high intracellular SAM levels to maintain PRMT5 function.[5][7]
-
MAT2A Inhibition: this compound directly inhibits MAT2A, blocking the conversion of methionine and ATP into SAM.[9][10] This leads to a significant reduction in intracellular SAM levels.[9][12]
-
Potent PRMT5 Inhibition & Splicing Disruption: The drop in SAM concentration further cripples the already partially inhibited PRMT5, leading to a substantial decrease in symmetric dimethylarginine (SDMA) marks on target proteins.[9][5] Many of these proteins are key components of the spliceosome.[4][5]
-
Cell Cycle Arrest and Apoptosis: The resulting disruption of mRNA splicing leads to the accumulation of detained introns, DNA damage, and mitotic defects, ultimately inducing cell cycle arrest and apoptosis in MTAP-deleted cancer cells.[4][7][8]
Quantitative Data Summary
The efficacy of this compound has been quantified in both preclinical and clinical settings. The data below is summarized for comparative analysis.
Table 1: Preclinical Potency of this compound
| Parameter | Value | Cell Line / System | Reference |
|---|---|---|---|
| Enzymatic IC₅₀ | 14 nM | Recombinant MAT2A | [13] |
| Cellular SAM IC₅₀ | 20 nM | HCT116 MTAP-null | [13] |
| Cellular Proliferation GI₅₀ | ~20 nM | A549 MTAP-deleted |[14] |
Table 2: Pharmacodynamic Effects of this compound in Phase I Clinical Trial (NCT03435250)
| Biomarker | Dose Range (Monotherapy) | Effect | Reference |
|---|---|---|---|
| Plasma SAM | 50 mg - 200 mg QD | 54% to 70% maximal reduction | [5][15] |
| Plasma Methionine | Up to 200 mg QD | Marked, dose-dependent increase | [5] |
| Tumor SDMA | N/A (Paired Biopsies) | 36.4% average reduction (p=0.055) |[5] |
Table 3: Clinical Efficacy of this compound (Monotherapy) in Phase I Trial
| Parameter | Value | Patient Population | Reference |
|---|---|---|---|
| Maximum Tolerated Dose (MTD) | 200 mg Once Daily (QD) | Advanced malignancies with MTAP deletion | [11] |
| Partial Responses (PR) | 2 patients | Treatment-refractory malignancies | [5][15] |
| Stable Disease (SD) | 5 patients (for ≥16 weeks) | Treatment-refractory malignancies | [5][15] |
| Common Treatment-Related Toxicities | Reversible increases in liver function tests, thrombocytopenia, anemia, fatigue | 40 patients treated |[5] |
Key Experimental Methodologies
Detailed protocols are essential for the accurate evaluation of MAT2A inhibitors. The following sections outline methodologies for key assays.
References
- 1. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ideayabio.com [ideayabio.com]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. aacr.org [aacr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AG-270 on S-adenosylmethionine (SAM) Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-270 is a first-in-class, orally bioavailable, potent, and reversible inhibitor of methionine adenosyltransferase 2A (MAT2A), the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM) in human cells.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its quantitative effects on SAM levels and the downstream consequences in cancer cells, particularly those with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][3] Data from preclinical and clinical studies are presented, alongside detailed experimental methodologies and visual representations of the underlying biological pathways and workflows.
Introduction: The Rationale for MAT2A Inhibition
S-adenosylmethionine is a universal methyl group donor essential for numerous cellular processes, including the methylation of DNA, RNA, and proteins.[2] Methionine adenosyltransferase 2A (MAT2A) catalyzes the synthesis of SAM from methionine and ATP.[2] In cancers harboring a homozygous deletion of the MTAP gene, which occurs in approximately 15% of all human cancers, cells accumulate the metabolite 5'-methylthioadenosine (MTA).[3][4] MTA is a partial inhibitor of the SAM-dependent enzyme protein arginine methyltransferase 5 (PRMT5).[4][5] This partial inhibition makes these cancer cells uniquely vulnerable to further reductions in SAM levels.[1][6] By inhibiting MAT2A, this compound reduces the intracellular concentration of SAM, leading to a synthetic lethal effect in MTAP-deleted tumors through the potentiation of PRMT5 inhibition.[7][8]
Mechanism of Action of this compound
This compound is an allosteric, noncompetitive inhibitor of MAT2A.[9][10] It binds to a site distinct from the substrate-binding pocket, preventing the release of the product, SAM, from the enzyme's active site.[10][11] This leads to a dose-dependent decrease in intracellular and plasma SAM levels.[1][11] The reduction in SAM further inhibits the activity of PRMT5, which is already partially compromised by MTA accumulation in MTAP-deleted cancer cells.[4][5] The downstream effects of PRMT5 inhibition include alterations in mRNA splicing, induction of DNA damage, and mitotic defects, ultimately leading to tumor growth inhibition.[3][4]
Figure 1: this compound Mechanism of Action in MTAP-deleted Cancers.
Quantitative Effects of this compound on SAM Levels
Preclinical Data
In vivo pharmacology studies using xenograft models of MTAP-null tumors demonstrated that oral administration of this compound resulted in a dose-dependent reduction of SAM levels in both plasma and tumor tissue, which correlated with tumor growth inhibition.[1][11] A reduction of 60-80% in SAM levels was associated with maximal tumor growth inhibition in these preclinical models.[1][12]
| Model | Dose (mg/kg) | Effect on Tumor SAM Levels | Tumor Growth Inhibition (TGI) | Reference |
| KP4 MTAP-null xenografts | 200 | Dose-dependent reduction | 67% | [11] |
Clinical Data
Data from the first-in-human Phase 1 trial of this compound in patients with advanced malignancies with MTAP deletion confirmed the preclinical findings.[1] Treatment with this compound led to significant and dose-dependent reductions in plasma SAM concentrations.[1][13]
| Dose | Regimen | Maximal Reduction in Plasma SAM (%) | Reference |
| 50-200 mg | Once Daily (QD) | 65-74% | [5] |
| 400 mg | Once Daily (QD) | ~54% | [1] |
| 50-200 mg QD & 200 mg BID | - | 54-70% | [1][14] |
| Across tested cohorts | - | 51-71% | [13] |
Experimental Protocols
Measurement of Plasma and Tumor SAM Levels
Objective: To quantify the concentration of S-adenosylmethionine in biological matrices.
Methodology:
-
Sample Collection: Plasma samples were collected from patients at baseline and after treatment with this compound.[13] Paired tumor biopsies were collected at baseline and at the end of the first treatment cycle.[1][13]
-
Sample Preparation: Samples were processed to extract metabolites. This typically involves protein precipitation followed by centrifugation.
-
Quantification: SAM levels were quantified using a validated analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). The method is sensitive and specific for the detection and quantification of SAM.
Immunohistochemistry (IHC) for Symmetric Dimethylarginine (SDMA)
Objective: To assess the pharmacodynamic effect of this compound on the PRMT5 pathway by measuring the levels of SDMA, a product of PRMT5-mediated methylation.[1]
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections were prepared.
-
Antigen Retrieval: Sections were subjected to heat-induced epitope retrieval to unmask the target antigen.
-
Antibody Incubation: Slides were incubated with a primary antibody specific for SDMA.
-
Detection: A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) was used, followed by the addition of a chromogen to visualize the staining.
-
Scoring: The intensity and percentage of stained cells were evaluated to generate an H-score, providing a semi-quantitative measure of SDMA levels.[1]
Figure 2: Experimental Workflow for this compound Clinical Trial.
Downstream Consequences of SAM Reduction
The this compound-mediated reduction in SAM levels and subsequent inhibition of PRMT5 activity trigger a cascade of cellular events in MTAP-deleted cancer cells. RNA sequencing and proteomic analyses have revealed that this compound treatment leads to significant alterations in mRNA splicing, with a majority of these events being detained introns.[4] These splicing defects affect genes involved in cell cycle regulation and the DNA damage response.[4] Consequently, treatment with this compound results in the accumulation of DNA damage and an increase in mitotic defects, such as the formation of multinucleated and micronucleated cells.[1][4] These cellular consequences provide a strong rationale for combination therapies, for instance, with antimitotic agents like taxanes, which have shown synergistic antitumor activity with this compound in preclinical models.[1][4]
Conclusion
This compound effectively inhibits MAT2A, leading to a significant and sustained reduction in both plasma and tumor SAM levels. This mechanism of action is particularly potent in MTAP-deleted cancers, where it leverages a pre-existing vulnerability to create a synthetic lethal phenotype. The quantitative data from preclinical and clinical studies robustly support the on-target activity of this compound and its downstream effects on the PRMT5 pathway. The detailed experimental protocols provide a framework for the continued investigation of MAT2A inhibitors and their pharmacodynamic effects. The insights gained from these studies are crucial for the ongoing clinical development of this compound and the design of effective combination strategies for patients with MTAP-deleted malignancies.
References
- 1. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of this compound, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 6. aacr.org [aacr.org]
- 7. researchgate.net [researchgate.net]
- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Profile of AG-270: A First-in-Class MAT2A Inhibitor
Introduction
AG-270 is an investigational, first-in-class, oral, potent, and reversible small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1] MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), a universal methyl donor essential for various cellular processes, including protein and nucleic acid methylation.[1][2] this compound's development is centered on a synthetic lethal strategy targeting cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] The MTAP gene is co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers, making this a significant patient population.[2][4] This guide provides an in-depth overview of the preclinical data and research that form the basis for the clinical development of this compound.
Mechanism of Action
This compound is an allosteric, substrate-noncompetitive inhibitor that functions by preventing the release of the product, SAM, from the MAT2A enzyme's active site.[3][5] This leads to a significant reduction in intracellular SAM levels.[5]
In cancer cells with a homozygous MTAP deletion, the enzyme MTAP is absent. This leads to the accumulation of methylthioadenosine (MTA), which is a byproduct of polyamine synthesis. MTA is a known inhibitor of the enzyme protein arginine N-methyltransferase 5 (PRMT5). The inhibition of MAT2A by this compound reduces SAM levels, which further sensitizes these cells to the inhibitory effects of MTA on PRMT5.[2] The dual inhibition of PRMT5 activity results in decreased levels of symmetric dimethylarginine (SDMA) on target proteins, many of which are crucial for mRNA splicing.[1][2] This disruption of essential cellular processes selectively induces cell death in MTAP-deleted cancer cells.[2]
Preclinical Pharmacology Data
In Vitro Potency
This compound demonstrates potent inhibition of the MAT2A enzyme and effectively reduces intracellular SAM levels in MTAP-null cancer cell lines.[5]
| Parameter | Cell Line / Enzyme | Value | Citation |
| Enzymatic IC50 | MAT2A | 14 nM | [5][6] |
| Cellular SAM IC50 | HCT116 MTAP-null | 20 nM (at 72h) | [5] |
In Vivo Efficacy
In vivo studies using xenograft models of MTAP-deleted cancers confirmed that this compound inhibits tumor growth in a dose-dependent manner.[5] The treatment was well-tolerated, with minimal impact on the body weight of the animals.[5]
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Pancreatic KP4 MTAP-null | 10 mg/kg, q.d., oral | 36% | [5] |
| Pancreatic KP4 MTAP-null | 30 mg/kg, q.d., oral | 48% | [5] |
| Pancreatic KP4 MTAP-null | 100 mg/kg, q.d., oral | 66% | [5] |
| Pancreatic KP4 MTAP-null | 200 mg/kg, q.d., oral | 67% | [5] |
Furthermore, preclinical studies have shown that combining this compound with standard-of-care agents like taxanes (paclitaxel, docetaxel) and gemcitabine results in additive-to-synergistic antitumor activity.[4][5] In select patient-derived xenograft (PDX) models, the combination with docetaxel led to 50% complete tumor regressions.[5]
Preclinical Pharmacokinetics
This compound exhibits excellent metabolic stability across various species and has favorable pharmacokinetic properties.[5]
| Species | Half-life (T1/2) | Citation |
| Mouse | 5.9 hours | [5] |
| Rat | 4.2 hours | [5] |
| Monkey | 4.8 hours | [5] |
| Dog | 21.3 hours | [5] |
Experimental Methodologies
In Vivo Xenograft Efficacy Study
The in vivo antitumor activity of this compound was assessed in a mouse xenograft model using MTAP-deleted cancer cells.
-
Animal Model : Mice were implanted with pancreatic KP4 MTAP-null cancer cells to establish tumors.[5]
-
Treatment Groups : Once tumors were established, animals were randomized into vehicle control and this compound treatment groups.[5]
-
Administration : this compound was administered orally once daily (q.d.) for a period of 38 days at doses of 10, 30, 100, and 200 mg/kg.[5]
-
Endpoints : Primary endpoints included the measurement of tumor volume to determine tumor growth inhibition (TGI). Animal body weight was monitored as a measure of tolerability.[5] Tumor SAM levels were also assessed to confirm target engagement.[5]
In Vitro SAM Reduction Assay
The cellular potency of this compound was determined by measuring its effect on intracellular SAM levels.
-
Cell Line : The HCT116 MTAP isogenic cell model (MTAP-null) was utilized.[5]
-
Treatment : Cells were treated with varying concentrations of this compound.
-
Incubation : The treated cells were incubated for 72 hours.[5]
-
Endpoint : Following incubation, intracellular SAM levels were quantified to calculate the IC50 value, which is the concentration of this compound required to reduce SAM levels by 50%.[5]
Translational Evidence from Phase 1 Clinical Trial
Data from the first-in-human Phase 1 trial (NCT03435250) in patients with advanced MTAP-deleted malignancies demonstrate that the preclinical findings translate effectively to the clinical setting.[1][7]
-
Pharmacokinetics : this compound was well-absorbed, with plasma concentrations increasing in a dose-proportional manner between 50 mg and 200 mg daily doses.[1] The median half-life in humans ranged from 16.1 to 38.4 hours.[8]
-
Pharmacodynamics : Robust target engagement was confirmed through biomarker analysis. Treatment with this compound led to significant reductions in plasma SAM and tumor SDMA levels, consistent with the proposed mechanism of action.[1]
| Biomarker | Dose Range (QD) | Reduction / Effect | Citation |
| Plasma SAM | 50 - 200 mg | 65-74% reduction | |
| Tumor SDMA | Various | Average 36.4% reduction in H-score | [1][8] |
The observed plasma SAM reduction of 60-70% in patients is within the range associated with maximal tumor growth inhibition in preclinical models, providing strong validation for the therapeutic concept.[1][9]
Conclusion
The comprehensive preclinical data for this compound provide a strong rationale for its development as a targeted therapy for MTAP-deleted cancers. This compound demonstrates potent and selective inhibition of MAT2A, leading to dose-dependent antitumor activity in relevant in vivo models. The mechanism of action is well-defined, and pharmacodynamic biomarkers have been successfully translated from preclinical studies to the clinic, confirming robust target engagement in patients. These findings underscore the potential of this compound as a novel therapeutic agent for a well-defined patient population with a high unmet medical need.
References
- 1. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacr.org [aacr.org]
AG-270: A Deep Dive into its Selectivity for MTAP-Null Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AG-270, a first-in-class, orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A), has emerged as a promising therapeutic agent for cancers harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, present in approximately 15% of all human cancers, creates a unique metabolic vulnerability that this compound potently and selectively exploits.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action, quantitative selectivity, and underlying experimental methodologies related to this compound's efficacy in MTAP-null versus MTAP-wild-type cells.
The Principle of Synthetic Lethality: Targeting the MAT2A-PRMT5 Axis in MTAP-Deleted Cancers
The selectivity of this compound hinges on the principle of synthetic lethality. In healthy cells, MTAP plays a crucial role in the methionine salvage pathway by metabolizing methylthioadenosine (MTA).[5] However, in cancer cells with MTAP deletion, MTA accumulates to high levels. This accumulation of MTA acts as a partial and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5).[1]
This partial inhibition of PRMT5 renders MTAP-deleted cancer cells highly dependent on the primary pathway for the production of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including those catalyzed by PRMT5.[1][6] This primary pathway is driven by MAT2A.[1][6] Consequently, inhibiting MAT2A with this compound in MTAP-deleted cells leads to a critical depletion of SAM, further crippling the already compromised PRMT5 activity.[2][6] This dual hit on the methylation machinery induces catastrophic cellular stress, leading to cell cycle arrest and apoptosis.[2]
In contrast, MTAP-wild-type cells do not accumulate MTA and have normal PRMT5 function. Therefore, they are significantly less sensitive to the inhibition of MAT2A by this compound, creating a large therapeutic window.
Quantitative Analysis of this compound Selectivity
The profound selectivity of this compound for MTAP-null cancer cells has been demonstrated in various preclinical studies. The following tables summarize the key quantitative data from in vitro experiments.
| Cell Line Model | MTAP Status | This compound IC50 (Growth Inhibition) | Reference |
| HCT116 Isogenic Pair | MTAP-null (-/-) | 20 nM | [7] |
| HCT116 Isogenic Pair | MTAP-wild-type (+/+) | >300 µM (in combination with an MTAP inhibitor) | [8] |
| Various MTAP-null cancer cell lines | MTAP-null (-/-) | 260 nM (average) | [8] |
Note: The IC50 value for HCT116 MTAP-wild-type cells is reported in the context of co-treatment with an MTAP inhibitor to mimic the MTAP-null state, highlighting the inherent resistance of MTAP-proficient cells to this compound alone.
| Parameter | Method | Result | Reference |
| MAT2A Enzymatic Inhibition | Biochemical Assay | IC50 of 14 nM | [7] |
| SAM Reduction in HCT116 MTAP-null cells | In vitro cell-based assay | Potent reduction at 20 nM this compound | [7] |
| In vivo tumor growth inhibition (HCT116 MTAP-null xenograft) | Mouse Xenograft Model | 75% growth inhibition | [9] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound in MTAP-Deleted Cells
Caption: Mechanism of this compound's synthetic lethality in MTAP-deleted cancer cells.
Experimental Workflow for Assessing this compound Selectivity
Caption: A typical experimental workflow to determine this compound's selectivity.
Logical Relationship of this compound Sensitivity
Caption: Logical flow illustrating the basis of this compound's selective toxicity.
Detailed Experimental Methodologies
The following sections describe representative protocols for the key assays used to evaluate the selectivity of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: MTAP-null and MTAP-wild-type cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition:
-
For MTT assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Subsequently, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
For MTS assay: A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well and incubated for 1-4 hours.
-
-
Data Acquisition: The absorbance is read on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT and ~490 nm for MTS).
-
Data Analysis: Absorbance values are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Measurement of Intracellular S-Adenosylmethionine (SAM)
This protocol outlines a method for quantifying intracellular SAM levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the cell viability assay.
-
Metabolite Extraction:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
The cell lysate is centrifuged at high speed to pellet debris.
-
-
Sample Preparation: The supernatant containing the metabolites is collected and may be dried down and reconstituted in an appropriate buffer for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Samples are injected into an HPLC system coupled to a tandem mass spectrometer.
-
SAM is separated from other metabolites on a suitable column (e.g., a C18 or HILIC column).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify SAM based on its unique parent and fragment ion masses.
-
-
Data Analysis: The peak area of SAM in each sample is compared to a standard curve of known SAM concentrations to determine the intracellular concentration, which is then normalized to the cell number or total protein content.
Analysis of Symmetric Dimethylarginine (SDMA)
SDMA is a downstream marker of PRMT5 activity. A decrease in SDMA levels indicates inhibition of PRMT5.
Western Blot Protocol:
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for SDMA.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Analysis: The intensity of the SDMA bands is quantified and normalized to the loading control.
ELISA Protocol:
-
Sample Preparation: Cell lysates are prepared as for Western blotting.
-
ELISA Procedure: A competitive ELISA kit for SDMA is used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with an SDMA antibody. A fixed amount of HRP-conjugated SDMA is then added, which competes with the SDMA in the sample for antibody binding.
-
Detection: After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of SDMA in the sample.
-
Analysis: A standard curve is generated, and the concentration of SDMA in the samples is determined.
Conclusion
This compound demonstrates remarkable selectivity for cancer cells with homozygous MTAP deletion. This selectivity is rooted in a synthetic lethal mechanism that exploits the metabolic reprogramming induced by the loss of MTAP function. The quantitative data from preclinical studies robustly support this selectivity, and the experimental methodologies outlined provide a framework for further investigation and validation of MAT2A inhibitors in this defined patient population. The continued development of this compound and other MAT2A inhibitors holds significant promise for a targeted therapeutic strategy in MTAP-deficient cancers.
References
- 1. Influence of S-Adenosylmethionine Pool Size on Spontaneous Mutation, Dam Methylation, and Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. anti-SDMA Symmetric Dimethylarginine antibody (ARG43610) - arigo Biolaboratories [arigobio.com]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Rationale for Targeting MAT2A in Oncology: A Technical Guide
Executive Summary
The reprogramming of cellular metabolism is a hallmark of cancer, creating unique vulnerabilities that can be exploited for therapeutic intervention. One such vulnerability lies in the cancer cell's heightened dependence on the essential amino acid methionine. Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for converting methionine into S-adenosylmethionine (SAM), the universal methyl donor for a vast array of crucial cellular processes, including epigenetic regulation of gene expression and biosynthesis. MAT2A is frequently overexpressed in a wide range of tumors, correlating with poor patient outcomes. The most compelling rationale for targeting MAT2A arises from its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene, an alteration present in approximately 15% of all human cancers.[1][2] This guide provides an in-depth exploration of the biological mechanisms underpinning MAT2A's role in oncology, the preclinical and clinical validation of its inhibitors, and the key experimental protocols used in their evaluation.
The Methionine Cycle: A Central Hub in Cancer Metabolism
Cancer cells exhibit a profound dependence on exogenous methionine, a phenomenon termed "methionine addiction".[3][4] This dependency stems from their high demand for the products of the methionine cycle to fuel rapid proliferation, alter gene expression, and maintain redox balance.[3][4] The cycle's central function is to produce S-adenosylmethionine (SAM), which serves three critical metabolic fates:
-
Transmethylation: SAM donates its methyl group for the methylation of DNA, RNA, histones, and other proteins, processes that are fundamental to epigenetic regulation and signal transduction.[5][6][7]
-
Polyamine Synthesis: After decarboxylation, SAM serves as an aminopropyl group donor for the synthesis of polyamines (spermidine, spermine), which are essential for cell growth and proliferation.[6]
-
Transsulfuration: The pathway provides cysteine for the synthesis of glutathione (GSH), the primary endogenous antioxidant, thereby helping cancer cells cope with high levels of oxidative stress.[3][4]
The enzyme MAT2A catalyzes the first and rate-limiting step of this cycle, converting methionine and ATP into SAM.[8][9]
MAT2A Overexpression in Cancer
Unlike its counterpart MAT1A, which is primarily expressed in the normal adult liver, MAT2A is expressed in most extrahepatic tissues and is significantly upregulated in rapidly proliferating cells, including fetal tissues and cancer cells.[10][11] High MAT2A expression provides a dual benefit to tumors: it sustains the high demand for SAM required for proliferation and epigenetic reprogramming, and the resulting lower steady-state SAM levels favor a proliferative cellular state.[10] Clinical data consistently show an upregulation of MAT2A in numerous malignancies, and this overexpression often correlates with advanced tumor stage and poorer patient survival.[8][11][12]
| Cancer Type | MAT2A Expression Status | Prognostic Significance | Reference(s) |
| Hepatocellular Carcinoma | Upregulated | High expression correlates with poor survival | [11][12] |
| Colorectal Cancer | Upregulated | Associated with tumor progression | [10][13] |
| Gastric Cancer | Upregulated | Correlates with lymph node metastasis | [10][11] |
| Breast Cancer | Upregulated | High cytoplasmic expression correlates with invasiveness | [8][11] |
| Pancreatic Cancer | Upregulated | Overexpression induces migration | [10] |
| Lung Cancer | Upregulated | High expression in lung adenocarcinoma | [11][14] |
| Leukemia (MLL-r) | Upregulated (Highest among cancers) | Associated with poor prognosis | [8] |
| Glioblastoma | Upregulated | Associated with high-grade tumors | [15] |
Table 1: Summary of MAT2A Expression and Prognostic Relevance in Various Cancers.
The Core Rationale: Synthetic Lethality in MTAP-Deleted Cancers
The most compelling rationale for targeting MAT2A is the concept of synthetic lethality. This occurs when the loss of two genes is lethal to a cell, but the loss of either one alone is not. A powerful synthetic lethal interaction for MAT2A inhibitors exists in cancers with homozygous deletion of the MTAP gene.[1][15]
The MTAP gene is located on chromosome 9p21, adjacent to the critical tumor suppressor gene CDKN2A.[16] Due to this proximity, MTAP is co-deleted with CDKN2A in approximately 15% of all human cancers, including glioblastoma, pancreatic cancer, non-small cell lung cancer, and bladder cancer.[1][2][17]
The synthetic lethal mechanism unfolds as follows:
-
MTAP Function: MTAP is a key enzyme in the methionine salvage pathway, responsible for catabolizing 5'-methylthioadenosine (MTA), a natural byproduct of polyamine synthesis.[16]
-
Consequence of MTAP Deletion: In MTAP-deleted cancer cells, MTA cannot be salvaged and accumulates to high intracellular concentrations.[15][16]
-
MTA as a PRMT5 Inhibitor: MTA is a potent endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an essential enzyme that catalyzes the symmetric dimethylation of arginine residues on substrate proteins, including histones and components of the spliceosome.[15][18]
-
Sensitization: The accumulation of MTA partially inhibits PRMT5, leaving the cancer cells highly dependent on the remaining PRMT5 activity for survival. This makes PRMT5 exquisitely sensitive to any further perturbation.[16]
-
Synthetic Lethality: PRMT5 requires SAM as a cofactor. By inhibiting MAT2A, the production of SAM is drastically reduced. In MTAP-deleted cells, the combination of high MTA and low SAM leads to a profound and unsustainable inhibition of PRMT5, triggering cell death.[15][16] Normal cells with functional MTAP do not accumulate MTA and are therefore significantly less sensitive to the effects of MAT2A inhibition.
Downstream Mechanisms of Anti-Tumor Activity
The profound inhibition of PRMT5 in MTAP-deleted cells following MAT2A blockade triggers a cascade of downstream events leading to tumor cell death.
-
Splicing Perturbations: PRMT5 is critical for the proper assembly and function of the spliceosome. Its inhibition leads to widespread intron retention and alternative splicing events.[15] This disrupts the production of functional proteins essential for cell survival.
-
DNA Damage: MAT2A inhibition and subsequent PRMT5 suppression cause a reduction in the levels of proteins involved in DNA damage repair pathways, such as FANCA.[15] This leads to an accumulation of DNA damage and genomic instability.
-
Cell Cycle Arrest and Apoptosis: The combination of dysfunctional proteins and unrepaired DNA damage triggers cell cycle arrest and, ultimately, apoptosis.[14][15]
Preclinical and Clinical Validation
The synthetic lethal strategy of targeting MAT2A in MTAP-deleted cancers has been robustly validated in both preclinical models and clinical trials.
Preclinical Efficacy
Numerous potent and selective MAT2A inhibitors have demonstrated significant anti-proliferative activity specifically in MTAP-deleted cancer cell lines compared to their MTAP-wildtype counterparts.
| Inhibitor | Cancer Cell Line (MTAP Status) | IC50 / GI50 | Reference(s) |
| AG-270 | HCT116 (MTAP-/-) | ~260 nM | [19] |
| This compound | FaDu (MTAP+/+) + MTDIA* | ~228 nM | [19] |
| IDE397 | Various (MTAP-deleted) | Potent activity reported | [1][15] |
| PF-9366 | HCT116 (MTAP-/-) | Potent activity reported | [15] |
| Compound 28 | MTAP-null cancer cells | 52 nM | [20] |
*Table 2: Preclinical Efficacy of Select MAT2A Inhibitors. (MTDIA is an MTAP inhibitor used to mimic MTAP deletion).
Clinical Trial Results
Several MAT2A inhibitors have advanced into clinical trials, primarily for patients with MTAP-deleted solid tumors. Early results have been promising, demonstrating proof-of-concept and clinical activity.
| Inhibitor | Trial Phase | Cancer Type(s) | Key Efficacy Results | Reference(s) |
| IDE397 | Phase 1/2 | MTAP-deleted Urothelial Cancer (combo) | ORR: 33-57%, DCR: 71-100% | [1] |
| IDE397 | Phase 2 | MTAP-deleted Urothelial & NSCLC | ORR: 39%, DCR: 94% | [15] |
| This compound | Phase 1 | Advanced Malignancies (MTAP-deleted) | 2 Partial Responses, 5 Stable Disease (≥16wks) | [21][22] |
Table 3: Summary of Published Clinical Trial Data for MAT2A Inhibitors. (ORR: Objective Response Rate; DCR: Disease Control Rate).
Pharmacodynamic studies in patients have confirmed the mechanism of action, showing that treatment with MAT2A inhibitors leads to a significant reduction in plasma SAM levels and decreased symmetric dimethylarginine (SDMA) in tumor biopsies, a direct biomarker of PRMT5 activity.[21][22]
Appendix: Key Experimental Methodologies
Protocol 6.1: Colorimetric MAT2A Enzymatic Inhibition Assay
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified MAT2A by 50% (IC50). This assay measures the inorganic phosphate (Pi) generated during the conversion of ATP to SAM.[23]
-
Materials:
-
Purified recombinant human MAT2A enzyme.
-
L-Methionine solution (e.g., 750 µM).
-
ATP solution (e.g., 750 µM).
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂).
-
Test inhibitor serially diluted in DMSO.
-
Colorimetric phosphate detection reagent (e.g., malachite green-based).
-
384-well microplate.
-
-
Methodology:
-
Plate Setup: Add serially diluted test inhibitor to "Test" wells. Add buffer with vehicle (DMSO) to "Positive Control" wells. Add buffer without enzyme to "Blank" wells.[20]
-
Reaction Initiation: Prepare a master mix of Assay Buffer, L-Methionine, and ATP. Add this mix to all wells. Add diluted MAT2A enzyme to "Test" and "Positive Control" wells to start the reaction.[20]
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes).[20]
-
Detection: Add the colorimetric detection reagent to all wells to stop the reaction and allow color to develop.[23]
-
Readout: Measure absorbance at the appropriate wavelength (e.g., ~630 nm) using a microplate reader.
-
Data Analysis: Subtract the "Blank" absorbance from all other readings. Calculate the percent inhibition relative to the "Positive Control" for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 6.2: Cell Proliferation Assay (GI50 Determination)
-
Objective: To determine the concentration of a MAT2A inhibitor that inhibits the growth of cancer cells by 50% (GI50 or IC50).[1]
-
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines.
-
Appropriate cell culture medium and supplements.
-
Test inhibitor.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., resazurin-based like AlamarBlue, or ATP-based like CellTiter-Glo).
-
-
Methodology:
-
Cell Seeding: Seed cells at a low density (e.g., 1,000-2,000 cells/well) in 96-well plates and allow them to adhere overnight.[23]
-
Drug Treatment: Add serial dilutions of the test inhibitor to the cells. Include a vehicle-only control.[1]
-
Incubation: Incubate the cells with the inhibitor for a prolonged period to assess impact on proliferation (e.g., 72-120 hours).[1]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[23]
-
Readout: Measure fluorescence or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percent inhibition against the inhibitor concentration and calculate the GI50/IC50 value using a non-linear regression model.[1]
-
Protocol 6.3: Western Blotting for Pharmacodynamic Markers
-
Objective: To detect and quantify changes in protein levels (e.g., MAT2A) or post-translational modifications (e.g., SDMA, a marker of PRMT5 activity) following inhibitor treatment.[1]
-
Methodology:
-
Sample Preparation: Treat cells with the MAT2A inhibitor for a specified time. Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein. Quantify protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SDMA, anti-MAT2A, anti-β-actin as a loading control).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to the loading control to determine the relative change in protein levels or modifications.
-
Conclusion
Targeting MAT2A represents a highly rational and validated strategy in oncology, particularly for the significant subset of cancers harboring MTAP deletions. The approach exploits a fundamental metabolic dependency and a specific genetic vulnerability, offering a clear window for therapeutic intervention. By disrupting the production of the master methyl donor SAM, MAT2A inhibitors profoundly suppress the activity of the essential enzyme PRMT5 in MTAP-deleted cells, leading to catastrophic downstream consequences, including splicing defects, DNA damage, and apoptosis. Promising preclinical data and early clinical trial results for inhibitors like IDE397 and this compound provide strong support for this strategy. Future research will focus on identifying biomarkers to predict response, exploring combination therapies to overcome resistance, and expanding the application of MAT2A inhibitors to other cancer contexts where methionine metabolism is dysregulated.
References
- 1. benchchem.com [benchchem.com]
- 2. MAT2A inhibition combats metabolic and transcriptional reprogramming in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]
- 4. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy [mdpi.com]
- 6. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Expression of MAT2A in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. probiologists.com [probiologists.com]
- 16. ideayabio.com [ideayabio.com]
- 17. MTAP inhibitor MTDIA expands anti-cancer efficacy of MAT2a inhibitors to MTAP+/+ cancers and inhibits PRMT5 - American Chemical Society [acs.digitellinc.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for AG-270 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-270 is a first-in-class, orally bioavailable, allosteric, and noncompetitive inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[1][2][3][4] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, cells accumulate methylthioadenosine (MTA), a byproduct of polyamine synthesis.[4][5] This accumulation makes them particularly vulnerable to reductions in SAM levels. This compound leverages this synthetic lethal relationship by inhibiting MAT2A, leading to a decrease in intracellular SAM.[2][4] This, in turn, impairs the function of SAM-dependent methyltransferases, such as protein arginine methyltransferase 5 (PRMT5), reduces symmetric dimethylarginine (SDMA) on key proteins involved in mRNA splicing, and selectively inhibits the proliferation of MTAP-deleted cancer cells.[5] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| MAT2A Enzymatic Inhibition (IC₅₀) | 14 nM | Recombinant Human MAT2A | [1][2] |
| Intracellular SAM Reduction (IC₅₀) | 20 nM | HCT116 MTAP-null cells (72h) | [2] |
Table 2: In Vivo Efficacy of this compound in Pancreatic KP4 MTAP-null Xenograft Model
| Dosage (oral, q.d. for 38 days) | Tumor Growth Inhibition (TGI) | Reference |
| 10 mg/kg | 36% | [2] |
| 30 mg/kg | 48% | [2] |
| 100 mg/kg | 66% | [2] |
| 200 mg/kg | 67% | [2] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits that measure the inorganic phosphate (Pi) generated during the MAT2A-catalyzed reaction.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine solution
-
ATP solution
-
5x MAT2A Assay Buffer
-
This compound (dissolved in DMSO)
-
Colorimetric Detection Reagent (e.g., PiColorLock™)
-
96-well microplates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in 1x MAT2A Assay Buffer with a constant final DMSO concentration (e.g., 1%).
-
Assay Plate Setup:
-
Blank (No Enzyme): Add 1x MAT2A Assay Buffer.
-
Positive Control (No Inhibitor): Add diluted MAT2A enzyme and DMSO vehicle.
-
Inhibitor Wells: Add diluted MAT2A enzyme and the corresponding this compound dilutions.
-
-
Enzyme Addition: Dilute the MAT2A enzyme in 1x MAT2A Assay Buffer and add to the "Positive Control" and "Inhibitor" wells.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a master mix of L-Methionine and ATP in 1x MAT2A Assay Buffer. Add this mix to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Detection: Add the Colorimetric Detection Reagent to each well. Incubate at room temperature for 15-30 minutes for color development.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the detection reagent manufacturer (e.g., 630 nm).
-
Data Analysis: Subtract the blank absorbance from all other readings. Calculate the percent inhibition for each this compound concentration relative to the positive control and determine the IC₅₀ value using non-linear regression.
Cell Viability Assay (MTT/MTS)
This protocol measures the effect of this compound on the proliferation of MTAP-deleted and wild-type cancer cells.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
-
Viability Measurement (MTS):
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Read the absorbance on a microplate reader (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the IC₅₀ for both cell lines to assess selectivity.[6][7][8][9][10][11]
Intracellular SAM and MTA Quantification by LC-MS
This protocol outlines a method for the extraction and relative quantification of SAM and MTA from cancer cells treated with this compound.[6]
Materials:
-
Cultured cells treated with this compound
-
Ice-cold PBS
-
Liquid nitrogen
-
80:20 Methanol:Water extraction solvent (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
Lyophilizer or SpeedVac
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Metabolite Extraction:
-
Add the pre-chilled extraction solvent to the cells.
-
Scrape the cells and collect the cell lysate.
-
Flash-freeze the lysate in liquid nitrogen.
-
-
Sample Processing:
-
Thaw the samples on ice and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or SpeedVac.
-
-
Sample Reconstitution: Reconstitute the dried metabolites in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS Analysis:
-
Inject the sample onto a C18 column.
-
Elute the metabolites using a gradient of Mobile Phase A and B.
-
Analyze the eluting metabolites using a high-resolution mass spectrometer in positive ion mode, monitoring for the specific m/z values of SAM and MTA.
-
-
Data Analysis: Integrate the peak areas for SAM and MTA and normalize to an internal standard and cell number.[6]
Western Blot for SDMA Detection
This protocol is for detecting changes in the levels of symmetric dimethylarginine (SDMA) on proteins, a downstream marker of PRMT5 activity, following this compound treatment.
Materials:
-
Cell lysates from this compound-treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine the protein concentration of each sample using a BCA assay. Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane multiple times with TBST.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[3][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: Utilizing AG-270 in HCT116 MTAP-null Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular processes.[1][2] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a synthetic lethal relationship with MAT2A inhibition has been established.[3][4] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which in turn inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[3] This renders MTAP-null cancer cells, such as the HCT116 MTAP-null colorectal carcinoma cell line, highly dependent on MAT2A for the production of SAM to maintain residual PRMT5 activity essential for survival. Inhibition of MAT2A by this compound in these cells leads to a critical depletion of SAM, further suppressing PRMT5-mediated methylation, ultimately resulting in cell cycle arrest and apoptosis.[2][4]
These application notes provide a comprehensive guide for the use of this compound in HCT116 MTAP-null cell culture, including detailed experimental protocols and expected outcomes based on preclinical data.
Data Presentation
Table 1: In Vitro Efficacy of this compound in HCT116 MTAP-null Cells
| Parameter | Cell Line | Value | Reference |
| SAM Inhibition IC50 | HCT116 MTAP-null | 0.02 µM | [1] |
| Tumor Growth Inhibition (in vivo xenograft) | HCT116 MTAP-negative | 75% | [5] |
Note: The IC50 for the anti-proliferative effect of this compound on HCT116 MTAP-null cells is not explicitly available in the reviewed literature; however, significant anti-proliferative activity is expected at concentrations that inhibit SAM production.
Table 2: Expected Cellular Effects of this compound in HCT116 MTAP-null Cells
| Cellular Process | Effect of this compound Treatment | Key Markers to Analyze | Reference |
| Cell Proliferation | Selective inhibition in MTAP-null cells | Cell viability (e.g., using CellTiter-Glo) | [6] |
| PRMT5 Pathway | Reduction in PRMT5-mediated methylation | Symmetrically dimethylated arginine (SDMA) levels | [2][6] |
| Cell Cycle | Delayed progression through S/G2/M phases | DNA content (Propidium Iodide staining), Cyclin levels | [2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in MTAP-null Cells
Caption: Mechanism of this compound in MTAP-null cancer cells.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound's effects.
Synthetic Lethality of MAT2A Inhibition in MTAP-deficient Cancers
Caption: Synthetic lethality of this compound in MTAP-null cells.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the effect of this compound on the viability of HCT116 MTAP-null cells using a luminescence-based assay such as CellTiter-Glo®.
Materials:
-
HCT116 MTAP-null cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT116 MTAP-null cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. A suggested concentration range is 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for SDMA
This protocol describes the detection of symmetric dimethylarginine (SDMA) levels, a downstream marker of PRMT5 activity, in HCT116 MTAP-null cells treated with this compound.
Materials:
-
HCT116 MTAP-null cells
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-SDMA (pan-specific)
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed HCT116 MTAP-null cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SDMA band intensity to the corresponding loading control.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of HCT116 MTAP-null cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HCT116 MTAP-null cells
-
Complete growth medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed HCT116 MTAP-null cells in 6-well plates.
-
Treat cells with a selected concentration of this compound (e.g., 1 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
-
Cell Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control.
-
Conclusion
This compound presents a targeted therapeutic strategy for MTAP-null cancers. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on HCT116 MTAP-null cells. It is recommended that researchers optimize these protocols for their specific experimental conditions and reagents. Further investigation into the downstream molecular events following MAT2A inhibition will continue to elucidate the full potential of this therapeutic approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. filecache.investorroom.com [filecache.investorroom.com]
Preparing AG-270 Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-270 is a first-in-class, orally bioavailable, and reversible allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine salvage pathway.[1][2] By inhibiting MAT2A, this compound leads to a reduction in the universal methyl donor, S-adenosylmethionine (SAM), thereby selectively targeting cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound for both in vitro and in vivo laboratory use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Formal Name | 3-(1-cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)-pyrazolo[1,5-a]pyrimidin-7(4H)-one[5] |
| CAS Number | 2201056-66-6[5] |
| Molecular Formula | C₃₀H₂₇N₅O₂[5] |
| Molecular Weight | 489.6 g/mol [5] |
| Appearance | Solid powder[6] |
| Purity | ≥95%[5] |
| IC₅₀ | 14 nM (for MAT2A)[1][7] |
Solubility and Storage
Proper storage and handling of this compound are essential to maintain its stability and activity. The following table summarizes the solubility and recommended storage conditions.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 4 mg/mL (8.17 mM) with ultrasonic warming to 60°C[7] | -80°C for up to 1 year; -20°C for up to 6 months[1][7] |
| 15% Cremophor EL in 85% Saline | 9.8 mg/mL (20.02 mM) as a suspended solution with ultrasonication[7] | Prepare fresh for immediate use[1] |
| Powder | - | -20°C for up to 3 years[7][8] |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Use fresh, moisture-free DMSO for preparing stock solutions as absorbed moisture can reduce solubility.[8]
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.896 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing and Heating: Tightly cap the vial and vortex thoroughly. To aid dissolution, warm the solution to 60°C and use an ultrasonic bath.[7] Intermittently vortex the solution until the powder is completely dissolved.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes. The volume of the aliquots should be based on your experimental needs to minimize waste and avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1][7]
In Vivo Formulation Preparation
This protocol details the preparation of an this compound formulation suitable for oral administration in animal models. This formulation results in a suspension.[7]
Materials:
-
This compound powder
-
Cremophor EL
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Ultrasonic bath
Procedure:
-
Weighing: Weigh the required amount of this compound powder.
-
Solvent Preparation: Prepare the vehicle by mixing 15% Cremophor EL with 85% saline. For example, to prepare 10 mL of the vehicle, mix 1.5 mL of Cremophor EL with 8.5 mL of saline.
-
Suspension: Add the this compound powder to the prepared vehicle.
-
Homogenization: Vortex the mixture vigorously and then sonicate until a uniform suspension is achieved.[7]
-
Administration: This formulation should be prepared fresh before each use and administered promptly.[1]
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of MAT2A, the enzyme responsible for converting methionine to S-adenosylmethionine (SAM).[3][4] In cancers with MTAP deletion, cells are more sensitive to reductions in SAM levels. The inhibition of MAT2A by this compound leads to decreased intracellular SAM, which in turn inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This results in reduced symmetric dimethylation of arginine (SDMA) on target proteins involved in mRNA splicing, ultimately leading to cell death.[3][9]
Caption: this compound signaling pathway in MTAP-deleted cancer cells.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. excenen.com [excenen.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes: In Vivo Efficacy of AG-270 in MTAP-Deleted Pancreatic Cancer Models
Introduction
AG-270 is a first-in-class, oral, potent, and reversible small-molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl group donor for cellular methylation reactions.[3][4] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 15% of all cancers including about 25% of pancreatic cancers, there is a synthetic lethal relationship with MAT2A inhibition.[2][4]
The loss of MTAP leads to the accumulation of 5'-methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This makes cancer cells uniquely dependent on MAT2A to maintain sufficient SAM levels for PRMT5 and other methylation activities. By inhibiting MAT2A, this compound selectively reduces SAM levels in MTAP-deleted cancer cells, leading to further inhibition of PRMT5, disruption of critical cellular processes like mRNA splicing, and ultimately, cell death.[3][5] These application notes provide a detailed framework for designing and executing in vivo studies to evaluate the efficacy of this compound in pancreatic cancer models.
Mechanism of Action in MTAP-Deleted Cancer
In normal cells, MTAP salvages methionine from MTA. In MTAP-deleted cancer cells, MTA accumulates and inhibits PRMT5. These cells become highly sensitive to reductions in SAM. This compound inhibits MAT2A, drastically lowering SAM levels. This synergistic inhibition of PRMT5 activity disrupts downstream processes, including the methylation of arginine residues on proteins involved in mRNA splicing (measured by SDMA levels), leading to cell cycle arrest and apoptosis.[1][5]
Experimental Protocols
Animal Model and Cell Line Selection
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, NOD-SCID) are suitable for establishing xenografts.
-
Cell Line: A human pancreatic cancer cell line with a homozygous MTAP deletion is required. The KP4 cell line is a well-documented model for this purpose.[6][7]
-
Cell Culture: KP4 cells should be cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.
Xenograft Tumor Establishment Protocol
-
Harvest KP4 cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a mean volume of approximately 100-200 mm³.
-
Randomize mice into treatment and control groups (n=10-15 mice per group).[6][7]
This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral administration using a spray-dried dispersion to improve solubility.[7] A common vehicle for preclinical studies is 0.5% methylcellulose in water.
-
Dosing: Based on preclinical studies, a dose of 200 mg/kg administered orally once daily (q.d.) has been shown to be effective.[6]
-
Administration: Administer the calculated dose to each mouse via oral gavage. The vehicle control group should receive an equivalent volume of the vehicle.
-
Duration: Treatment should continue for a period of 21-38 days, or until tumor volume in the control group reaches a predetermined endpoint.[6]
In Vivo Study Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.
Efficacy and Biomarker Monitoring
-
Tumor Volume: Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each animal twice weekly as an indicator of general health and treatment toxicity.[7]
-
Pharmacokinetic (PK) Analysis: Collect plasma samples at various time points after the final dose to determine drug exposure levels (Cmax, AUC).[6]
-
Pharmacodynamic (PD) Analysis: Collect tumor tissue and plasma at the end of the study (or at intermediate time points) to measure levels of SAM and symmetrically di-methylated arginine (SDMA). A significant reduction in these biomarkers confirms target engagement.[1]
Data Presentation
Table 1: In Vivo Efficacy of MAT2A Inhibitors in Pancreatic Cancer Xenograft Model
| Compound | Cell Line | Dose & Schedule | Duration (Days) | Tumor Growth Inhibition (TGI) | Reference |
| AGI-25696 * | KP4 (MTAP-null) | 300 mg/kg, q.d. | ~25 | Significant reduction vs. vehicle | [6] |
| This compound | KP4 (MTAP-null) | 200 mg/kg, q.d. | 38 | Dose-dependent tumor growth inhibition | [6] |
*AGI-25696 is a preclinical tool compound from the same class as this compound.
Table 2: Pharmacokinetic and Pharmacodynamic Data for this compound
| Parameter | Tissue/Fluid | Value/Observation | Dose & Schedule | Reference |
| Exposure | Plasma | Sustained high-level exposure | 200 mg/kg, q.d. | [6] |
| SAM Reduction | Tumor | Significant reduction from baseline | 200 mg/kg, q.d. | [6] |
| SAM Reduction | Plasma | 54% to 70% reduction in patients | 50-400 mg, q.d. | [1][5] |
| SDMA Reduction | Tumor | Average H-score reduction of 36.4% in patients | Various | [1] |
Combination Studies
Preclinical and clinical data suggest that this compound's efficacy can be enhanced when combined with other chemotherapeutic agents.[4] Inhibition of MAT2A leads to alterations in genes involved in cell cycle regulation and DNA damage response, providing a strong rationale for combination therapies.[4]
-
This compound + Taxanes (Docetaxel/Paclitaxel): This combination has shown additive-to-synergistic anti-tumor activity in patient-derived xenograft (PDX) models, with some models showing complete tumor regressions.[4] A clinical trial arm is investigating this compound with docetaxel in NSCLC.
-
This compound + Gemcitabine: This combination also demonstrated enhanced, well-tolerated anti-tumor activity in PDX models.[4]
-
Clinical Combination in Pancreatic Cancer: A Phase 1 clinical trial (NCT03435250) includes an arm evaluating this compound in combination with nab-paclitaxel and gemcitabine for patients with MTAP-deleted pancreatic ductal adenocarcinoma.[1]
These findings strongly support the design of in vivo studies evaluating this compound not only as a monotherapy but also in combination with standard-of-care agents for pancreatic cancer.
References
- 1. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing AG-270 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a first-in-class, orally bioavailable, and potent allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2][3] MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions.[2][4] this compound functions by noncompetitively inhibiting the release of SAM from the enzyme's active site, leading to a significant reduction in intracellular SAM levels.[1][4]
The therapeutic potential of this compound is particularly pronounced in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4] MTAP is frequently co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers.[4][5] This genetic alteration creates a state of synthetic lethality, where cancer cells become exquisitely dependent on MAT2A for survival, making them selectively vulnerable to MAT2A inhibition.[4][5] The reduction in SAM levels following this compound treatment inhibits the activity of PRMT5, a key enzyme, resulting in decreased symmetric dimethylation of arginine (SDMA) on proteins involved in essential processes like mRNA splicing, ultimately leading to selective cell death in MTAP-deficient tumors.[6]
These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines using common cell viability assays.
This compound Mechanism of Action in MTAP-Deleted Cancers
The diagram below illustrates the signaling pathway targeted by this compound in cancer cells harboring an MTAP deletion.
Quantitative Efficacy Data for this compound
The following tables summarize key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| MAT2A Inhibition (IC₅₀) | Enzyme Assay | 14 nM | [2] |
| SAM Reduction (IC₅₀) | HCT116 MTAP-null | 20 nM (at 72h) | [2] |
| Anti-proliferative Activity (IC₅₀) | HCT116 MTAP-null | 257 nM | [7] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Dosing | Outcome | Reference |
| Pancreatic KP4 MTAP-null xenograft | 10-200 mg/kg, orally, q.d. | Dose-dependent tumor growth inhibition (36% to 67% TGI) | [2] |
| HCT116 MTAP-null xenograft | 200 mg/kg | Reduced intratumor SAM levels and tumor growth | [7] |
Table 3: Clinical Pharmacodynamic Activity of this compound
| Parameter | Patient Population | Dosing | Outcome | Reference |
| Plasma SAM Reduction | Advanced Solid Tumors | 50-200 mg QD | 65-70% decrease from baseline | [8] |
| Tumor SDMA Reduction | Paired Tumor Biopsies | Various | Average H-score reduction of 36.4% | [8] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effect of this compound on cancer cell viability.
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[9][10]
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile, opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Include wells for "cells + vehicle" (negative control) and "medium only" (background).
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cell adherence.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other measurements.
-
Calculate the percent viability for each this compound concentration relative to the vehicle-treated control wells:
-
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
-
Plot the percent viability against the log of this compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Resazurin-Based Cell Proliferation Assay
This colorimetric/fluorometric assay uses the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable, metabolically active cells.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile, clear-bottom 96-well plates
-
Resazurin sodium salt solution (e.g., AlamarBlue™, CCK-8)
-
Multichannel pipette
-
Absorbance or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the ATP-Based Assay Protocol above, using clear-bottom 96-well plates.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.[11]
-
-
Assay Measurement:
-
Add the resazurin-based reagent to each well (typically 10-20 µL per 100 µL of medium), according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the dye. The incubation time may need optimization based on the cell line's metabolic rate.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence on a plate reader. (For resazurin: fluorescence at ~560 nm excitation / 590 nm emission; absorbance at 570 nm).
-
Data Analysis:
-
Subtract the average background reading (medium + reagent only wells) from all measurements.
-
Calculate the percent viability relative to the vehicle-treated controls using the formula provided in the ATP-based assay protocol.
-
Plot the data and determine the IC₅₀ value as described previously.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring MAT2A Expression Following AG-270 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for various cellular processes, including DNA, RNA, and protein methylation.[1][2] In certain cancers, particularly those with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A activity for survival and proliferation.[3][4] AG-270 is a first-in-class, oral, reversible, and allosteric inhibitor of MAT2A.[5][6] It has been shown to selectively inhibit the growth of MTAP-deleted cancer cells by reducing intracellular SAM levels.[3][5][7] This document provides a detailed protocol for assessing the expression of MAT2A in response to this compound treatment using the Western blot technique.
Signaling Pathway and Drug Mechanism
This compound acts as an allosteric inhibitor of MAT2A, meaning it binds to a site distinct from the active site, thereby preventing the release of the product, SAM.[5][7] This leads to a reduction in cellular SAM levels, which in turn inhibits the activity of PRMT5 (Protein Arginine Methyltransferase 5). PRMT5 is responsible for the symmetric dimethylation of arginine (SDMA) on various proteins. The inhibition of this pathway ultimately leads to decreased cell proliferation and induction of cell death in susceptible cancer cells.[8]
Caption: MAT2A signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the necessary steps for cell culture, this compound treatment, protein extraction, quantification, and subsequent Western blot analysis to determine MAT2A protein expression levels.
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (preferably with MTAP deletion) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere by incubating overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) diluted in fresh culture medium. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer's instructions.
Sample Preparation and SDS-PAGE
-
Normalization: Normalize the protein concentration of all samples with lysis buffer.
-
Denaturation: Add 4x Laemmli sample buffer to each sample and denature by heating at 95-100°C for 5-10 minutes.[10]
-
Loading: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MAT2A overnight at 4°C with gentle shaking.[2][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[11]
Detection and Analysis
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence detection system.[9]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH, or Vinculin).[11]
-
Data Analysis: Quantify the band intensities for MAT2A and the loading control using densitometry software.[11] Normalize the MAT2A band intensity to the corresponding loading control band intensity for each sample. Calculate the fold change in MAT2A expression in the this compound-treated samples relative to the vehicle control.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of MAT2A.
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table to facilitate easy comparison between different treatment conditions.
| Treatment Group | This compound Concentration (nM) | Replicate 1 (Normalized MAT2A/Loading Control) | Replicate 2 (Normalized MAT2A/Loading Control) | Replicate 3 (Normalized MAT2A/Loading Control) | Mean | Standard Deviation |
| Vehicle Control | 0 | |||||
| This compound | 10 | |||||
| This compound | 50 | |||||
| This compound | 100 | |||||
| This compound | 500 |
Reagents and Antibodies
| Reagent/Antibody | Supplier | Catalog Number | Recommended Dilution |
| This compound | MedChemExpress | HY-135703 | As per experimental design |
| Anti-MAT2A Antibody | Proteintech | 55309-1-AP | 1:1000 - 1:4000[12] |
| Anti-MAT2A Antibody | Cell Signaling Technology | #84478 | As per datasheet |
| Anti-β-actin Antibody | Various | Various | As per datasheet |
| Anti-GAPDH Antibody | Various | Various | As per datasheet |
| HRP-conjugated Secondary Antibody | Various | Various | 1:2000 - 1:10000 |
| RIPA Lysis Buffer | Various | Various | N/A |
| Protease/Phosphatase Inhibitors | Various | Various | As per manufacturer |
| BCA/Bradford Assay Kit | Various | Various | N/A |
| ECL Substrate | Various | Various | N/A |
References
- 1. MAT2A (E5I7C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. MAT2A (E5I7C) Rabbit Monoclonal Antibody (#84478) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of this compound, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacr.org [aacr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. MAT2A antibody (55309-1-AP) | Proteintech [ptglab.com]
Application Note: Measuring S-Adenosylmethionine (SAM) Levels in Cells Treated with the MAT2A Inhibitor AG-270
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of DNA, RNA, proteins, and lipids, playing a pivotal role in gene expression, cellular metabolism, and signal transduction.[1] In mammalian cells, SAM is primarily synthesized from methionine and ATP by the enzyme methionine adenosyltransferase 2A (MAT2A).[2][3]
AG-270 is a potent, orally available, first-in-class inhibitor of MAT2A.[4][5] It blocks the synthesis of SAM, which has emerged as a promising therapeutic strategy in oncology.[1][2] This is particularly relevant in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event that occurs in approximately 15% of all cancers.[2][6] MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), which partially inhibits the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[2][6] This partial inhibition makes PRMT5 activity highly dependent on SAM concentration. By reducing intracellular SAM levels, this compound further inhibits PRMT5, leading to synthetic lethality in MTAP-deleted cancer cells.[2][7]
This application note provides detailed protocols for treating cultured cells with this compound and subsequently measuring intracellular SAM levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a fluorescence-based assay.
Signaling Pathway: MAT2A Inhibition in MTAP-Deleted Cancers
The diagram below illustrates the methionine cycle and the mechanism of action for this compound in the context of an MTAP-deleted cancer cell. This compound inhibits MAT2A, leading to decreased SAM levels and subsequent inhibition of PRMT5-dependent methylation, ultimately causing cell death.[2][6][7]
Experimental Workflow
A typical workflow for assessing the effect of this compound on cellular SAM levels involves cell culture, inhibitor treatment, metabolite extraction, and quantification.
Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., HCT116 MTAP-isogenic pair) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (typically 70-80% confluency).
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, create a series of dilutions in the cell culture medium to achieve the final desired concentrations for a dose-response curve (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for the desired time period. Studies have shown significant SAM reduction after 72 hours of treatment with MAT2A inhibitors.[4]
Protocol 2: Metabolite Extraction from Cultured Cells
This protocol is optimized for subsequent LC-MS/MS analysis.
-
Cell Harvesting: After incubation, place the culture plates on ice. Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 350 µL of ice-cold extraction solvent (Acetonitrile:Water, 75:25 v/v) to each well.[8]
-
Scraping: Scrape the cells using a cell scraper and transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Homogenization (Optional but Recommended): To ensure complete lysis, subject the samples to three cycles of homogenization (e.g., using a bead beater for 30 seconds) followed by 5 minutes of incubation on ice.[8]
-
Centrifugation: Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. This is the cell extract.
-
Storage: Samples can be analyzed immediately or stored at -80°C until analysis.[9]
Protocol 3: SAM Quantification by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of SAM.[10][11]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the polar SAM molecule (e.g., ZIC-HILIC, 150 mm x 2.1 mm).[12]
-
Mobile Phase A: 10 mM Ammonium Formate with 0.02% Formic Acid in Water.[12]
-
Mobile Phase B: Acetonitrile (ACN).[12]
-
Flow Rate: 0.2-0.5 mL/min.
-
Gradient: Use an isocratic or gradient elution suitable for separating SAM from other cellular components. A typical starting condition is 65-75% Mobile Phase B.[12]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
SAM: Q1: 399.1 m/z → Q3: 250.1 m/z (quantifier), Q1: 399.1 m/z → Q3: 136.1 m/z (qualifier).
-
(Note: These transitions should be optimized on the specific instrument being used).
-
-
-
Quantification:
-
Standard Curve: Prepare a standard curve by spiking known concentrations of a SAM standard into the extraction solvent (e.g., 2 µg/mL to 100 µg/mL).[8]
-
Data Analysis: Plot the peak area of the SAM quantifier ion against the concentration for the standards to generate a linear regression curve. Use this curve to determine the concentration of SAM in the unknown samples.
-
Normalization: Normalize the calculated SAM concentration to the cell number or total protein content (determined by a BCA assay from a parallel well) of each sample.
-
Protocol 4: SAM Quantification by Fluorescence-Based Assay
Commercially available fluorescence-based kits provide a high-throughput alternative to LC-MS/MS.[13][14] These assays typically rely on a series of coupled enzymatic reactions.
-
Assay Principle: In a common format, the methyl group removal from SAM generates S-adenosylhomocysteine (SAH).[14] A series of enzymes then converts SAH into a final product like hydrogen peroxide (H₂O₂).[14][15] The H₂O₂ is then detected using a fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP or Amplex Red), which produces the highly fluorescent compound resorufin.[14][15]
-
General Procedure (refer to specific kit manual):
-
Sample Preparation: Prepare cell extracts as described in Protocol 2. The extraction solvent may need to be compatible with the assay kit.
-
Standard Curve: Prepare a dilution series of the provided SAM standard.
-
Reaction Setup: Add the standards and unknown samples to a 96- or 384-well black microplate.
-
Reagent Addition: Add the assay solution containing the coupling enzymes and fluorescent probe to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for resorufin).[14]
-
Calculation: Calculate SAM concentration in the samples using the standard curve.
-
Data Presentation and Expected Results
Quantitative data should be summarized in tables for clarity. Treatment of susceptible cells with this compound is expected to cause a dose-dependent reduction in intracellular SAM levels.
Table 1: Comparison of Reported Potency of Various MAT2A Inhibitors This table provides context by comparing this compound to other known MAT2A inhibitors based on published data.
| Inhibitor | MAT2A Enzyme IC₅₀ (nM) | Cellular SAM EC₅₀ (nM) (HCT116 MTAP-/-) | Reference |
| This compound | Not specified | ~35 | [3] |
| PF-9366 | 420 | 1200 | [3] |
| SCR-7952 | 18.7 | 34.4 | [3] |
Table 2: Example Data - Intracellular SAM Levels in HCT116 MTAP-/- Cells after 72h this compound Treatment This table shows hypothetical but expected results from an experiment following the protocols described above.
| This compound Concentration | SAM Concentration (pmol/10⁶ cells) | % of Vehicle Control |
| Vehicle (0 µM) | 150.5 ± 12.1 | 100% |
| 0.01 µM | 112.8 ± 9.5 | 75% |
| 0.1 µM | 63.2 ± 5.8 | 42% |
| 1 µM | 25.6 ± 3.1 | 17% |
| 10 µM | 10.1 ± 1.9 | 7% |
Data are represented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Troubleshooting
-
High Variability between Replicates: Ensure consistent cell numbers, accurate pipetting, and rapid processing on ice to minimize metabolite degradation.
-
Low SAM Signal (LC-MS/MS): Check instrument sensitivity and column performance. Ensure efficient extraction and minimize sample degradation by keeping samples cold.
-
High Background (Fluorescence Assay): Use appropriate black-walled plates. Check for media interference or contamination of reagents. Run a "no enzyme" control.
-
No Effect of this compound: Confirm the potency and stability of the this compound compound. Ensure the chosen cell line is sensitive to MAT2A inhibition. Verify treatment duration is sufficient to observe changes in SAM levels.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Measuring S-adenosylmethionine in whole blood, red blood cells and cultured cells using a fast preparation method and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mediomics.com [mediomics.com]
- 14. A Fluorescent SAM Methyltransferase Assay | SAMfluoro: SAM Methyltransferase Assay [gbiosciences.com]
- 15. Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AG-270 Administration in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of AG-270, a first-in-class, orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A), in patient-derived xenograft (PDX) models. This compound is under investigation for the treatment of tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3][4][5]
Introduction
This compound is an allosteric, noncompetitive, and reversible inhibitor of MAT2A, the enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor.[1][6] In cancers with MTAP deletion, which occurs in approximately 15% of all human cancers, the accumulation of methylthioadenosine (MTA) leads to a partial inhibition of PRMT5.[2][5] This creates a dependency on MAT2A for SAM production, making these tumors selectively vulnerable to MAT2A inhibition.[3][4][5] this compound treatment reduces intracellular SAM levels, leading to decreased symmetric dimethylarginine (SDMA) and subsequent inhibition of tumor growth in MTAP-deleted cancers.[7][8][9] Preclinical studies in PDX models have demonstrated the anti-tumor activity of this compound, both as a single agent and in combination with other chemotherapeutic agents.[2][6]
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Pancreatic Cancer PDX Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Loss (%) | Reference |
| Vehicle Control | Orally, q.d. for 38 days | - | <5% | [6] |
| This compound (200 mg/kg) | Orally, q.d. for 38 days | Dose-dependent reduction | <5% | [6] |
Table 2: Pharmacodynamic Effects of this compound in a Pancreatic Cancer PDX Model
| Treatment Group | Dosing Schedule | Change in Tumor SAM Levels | Reference |
| This compound (200 mg/kg) | Orally, q.d. for 38 days | Reduction | [1] |
Table 3: Combination Therapy with this compound in PDX Models
| Cancer Type | Combination Agent | Outcome | Reference |
| Esophageal, NSCLC, Pancreatic | Taxanes (paclitaxel/docetaxel) | Additive-to-synergistic antitumor activity; 50% complete tumor regressions with docetaxel | [2][6] |
| Esophageal, NSCLC, Pancreatic | Gemcitabine | Additive-to-synergistic antitumor activity | [2][6] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
Surgical instruments
-
Anesthesia
-
Surgical clips or sutures
Procedure:
-
Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Anesthetize the immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix a small fragment of the tumor tissue (approximately 2-3 mm³) with an equal volume of Matrigel.
-
Implant the tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth at least twice a week by measuring tumor dimensions (length and width) with digital calipers.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), the mice are ready for randomization into treatment groups.
This compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound to PDX-bearing mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse with a 10 µL/g dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Administer the vehicle or this compound suspension to the mice via oral gavage.
-
The typical dosing schedule is once daily (q.d.).[6]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in PDX models.
Caption: Experimental workflow for evaluating this compound in PDX models.
Pharmacodynamic (PD) Marker Analysis
This protocol outlines the analysis of SAM and SDMA levels in tumor tissues.
Materials:
-
Tumor tissue lysates
-
Reagents for protein quantification (e.g., BCA assay)
-
LC-MS/MS system
-
Antibodies for Western blotting (e.g., anti-SDMA, anti-PRMT5)
Procedure for SAM and SDMA Quantification by LC-MS/MS:
-
Homogenize tumor tissue and extract metabolites.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate metabolites using a suitable chromatography column.
-
Detect and quantify SAM and SDMA using multiple reaction monitoring (MRM).
-
Normalize the analyte peak areas to an internal standard.
-
Determine the concentration based on a standard curve.
Procedure for SDMA Detection by Western Blot:
-
Prepare protein lysates from tumor tissues.
-
Determine the protein concentration of each lysate.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against SDMA.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
Conclusion
The administration of this compound in PDX models is a critical step in the preclinical evaluation of its anti-tumor efficacy. The protocols provided here offer a framework for conducting these studies. Careful execution of these experiments, with attention to appropriate controls and endpoints, will yield valuable data to support the clinical development of this compound for the treatment of MTAP-deleted cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacr.org [aacr.org]
- 4. Discovery of this compound, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing AG-270's Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing standard cell biology techniques for evaluating the cellular response to AG-270, a first-in-class inhibitor of methionine adenosyltransferase 2A (MAT2A). The protocols detailed herein are designed to facilitate the investigation of this compound's impact on cell cycle progression, a key aspect of its anti-proliferative activity, particularly in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable, potent, and reversible small-molecule inhibitor of MAT2A.[1][2][3] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[2][4] In cancers with homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, cells become exquisitely sensitive to reductions in SAM levels.[1][5][6]
The mechanism of action of this compound involves the inhibition of MAT2A, leading to a decrease in intracellular SAM. This, in turn, inhibits the activity of protein arginine N-methyltransferase 5 (PRMT5), an enzyme that requires high SAM concentrations and is involved in mRNA splicing.[1][5][7] The downstream effects of PRMT5 inhibition include perturbations in the splicing of genes critical for cell cycle regulation and DNA damage response, ultimately leading to anti-proliferative effects.[4][5] Preclinical studies have demonstrated that treatment with this compound in MTAP-deleted cancer cells results in a delay in S/G2/M phase progression and the accumulation of mitotic defects.[1][5]
Key Experimental Techniques
To thoroughly assess the effect of this compound on cell cycle progression, a combination of the following key experimental techniques is recommended:
-
Cell Proliferation Assay (MTT Assay): To determine the overall dose-dependent effect of this compound on cell viability and proliferation.
-
Flow Cytometry for Cell Cycle Analysis: To quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment.
-
Western Blotting: To analyze the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), to elucidate the molecular mechanism of cell cycle arrest.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 85 ± 6.1 |
| 100 | 62 ± 5.5 |
| 1000 | 35 ± 4.9 |
| 10000 | 15 ± 3.7 |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution (Flow Cytometry)
| Treatment (24 hours) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control | 55 ± 3.1 | 25 ± 2.5 | 20 ± 2.8 |
| This compound (100 nM) | 50 ± 2.9 | 20 ± 2.2 | 30 ± 3.5 |
| This compound (1000 nM) | 40 ± 3.5 | 15 ± 2.0 | 45 ± 4.1 |
Table 3: Hypothetical Relative Protein Expression Levels Post-AG-270 Treatment (Western Blot)
| Treatment (48 hours) | Relative Cyclin D1 Expression (Normalized to β-actin) | Relative CDK4 Expression (Normalized to β-actin) | Relative CDK6 Expression (Normalized to β-actin) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1000 nM) | 0.45 | 0.95 | 0.98 |
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using MTT Assay
This protocol outlines the steps to measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.[8][9][10][11]
Materials:
-
MTAP-deleted cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][11]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[11]
-
Phosphate Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.[12][13][14][15]
Materials:
-
MTAP-deleted cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
PBS
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[13]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the single-cell population and generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins
This protocol details the detection of key cell cycle proteins (e.g., Cyclin D1, CDK4, CDK6) by Western blotting to understand the molecular impact of this compound.[16][17][18][19][20]
Materials:
-
MTAP-deleted cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. assaygenie.com [assaygenie.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AG-270 Technical Support Center: Solubility and Formulation Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG-270. The information is designed to address common solubility challenges and provide practical solutions for both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a lipophilic molecule with low aqueous solubility.[1][2] It is generally characterized as being insoluble in water and ethanol, and slightly soluble in dimethyl sulfoxide (DMSO).[3][4][5] Due to these solubility limitations, careful consideration of solvent selection and preparation methodology is critical for successful experimentation.
Q2: What is the recommended solvent for preparing stock solutions of this compound for in vitro assays?
A2: The recommended solvent for preparing stock solutions for in vitro use is high-quality, anhydrous DMSO.[5][6] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly decrease the solubility of this compound.[5][6]
Q3: I am still having trouble dissolving this compound in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, you can employ the following techniques to enhance solubility:
-
Sonication: Use an ultrasonic bath to aid in dissolution.[6][7]
-
Vortexing: Thoroughly vortex the solution.
Combining these methods is often effective. For example, a protocol of ultrasonic treatment while warming can significantly improve solubility.[6][7]
Q4: What are the reported solubility limits of this compound in DMSO?
A4: Different suppliers report slightly different maximum concentrations for this compound in DMSO. It is important to consult the product-specific datasheet. Reported concentrations are typically in the range of 3-4 mg/mL.[4][5][7] See the data summary table below for more details.
Q5: How should I prepare this compound for in vivo animal studies?
A5: Due to its low aqueous solubility, this compound cannot be simply dissolved in saline for in vivo administration. Common formulation strategies for oral administration include:
-
Suspension in a vehicle: A homogenous suspension can be prepared using vehicles like Carboxymethylcellulose sodium (CMC-Na).[4][5]
-
Co-solvent/surfactant systems: A formulation using a combination of solvents and surfactants, such as 15% Cremophor EL in 85% saline, has been reported.[7] Another reported formulation involves a mixture of DMSO, PEG300, Tween80, and water.[5]
-
Spray-dried dispersion: For clinical development and potentially in some preclinical settings, a spray-dried dispersion of this compound has been used to improve its oral bioavailability.[1][2]
It is recommended to prepare these formulations fresh daily unless stability data indicates otherwise.[8]
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During In Vitro Assay Preparation
-
Problem: After diluting a DMSO stock solution of this compound into an aqueous-based cell culture medium or assay buffer, the compound precipitates.
-
Cause: This is a common issue for poorly soluble compounds. The final concentration of DMSO in the aqueous solution may not be sufficient to maintain the solubility of this compound.
-
Solutions:
-
Decrease Final Compound Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experimental system can tolerate without causing cellular toxicity or other artifacts. Typically, a final DMSO concentration of 0.1% to 0.5% is acceptable for many cell lines.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer, ensuring rapid and thorough mixing at each step to minimize localized high concentrations that can lead to precipitation.
-
Use of Pluronic F-68: For some applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final assay medium can help to maintain the solubility of hydrophobic compounds.
-
Issue 2: Inconsistent Results in In Vivo Efficacy Studies
-
Problem: High variability in tumor growth inhibition or pharmacokinetic parameters is observed between animals in the same treatment group.
-
Cause: This can be due to inconsistent dosing of a poorly prepared and non-homogenous drug suspension. If the compound is not uniformly suspended, some animals may receive a higher or lower dose than intended.
-
Solutions:
-
Ensure Homogenous Suspension: Before each dose administration, thoroughly vortex or mix the this compound formulation to ensure a uniform suspension.[8]
-
Optimize Formulation: If using a simple CMC-Na suspension, consider adding a small amount of a surfactant (e.g., Tween 80) to improve the wettability and suspension of the compound.
-
Particle Size Reduction: While not always feasible in a standard lab, reducing the particle size of the this compound powder (micronization) before preparing the suspension can improve dissolution rate and suspension homogeneity.[9]
-
Consider a Solution Formulation: If the required dose allows, using a co-solvent/surfactant system to create a solution or a self-emulsifying drug delivery system (SEDDS) can provide more consistent dosing.[10][11]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Conditions/Notes | Reference(s) |
| DMSO | 4 mg/mL (8.17 mM) | Requires ultrasonic treatment and warming to 60°C. Use of fresh, anhydrous DMSO is recommended. | [6][7] |
| DMSO | 3 mg/mL (6.12 mM) | Use of fresh, anhydrous DMSO is recommended. | [4][5] |
| DMSO | Slightly soluble | General observation. | [3] |
| Water | Insoluble | - | [4][5] |
| Ethanol | Insoluble | - | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 4 mg/mL this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 4 mg/mL.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic water bath and sonicate.
-
If the compound is not fully dissolved, gently warm the solution to 60°C while continuing to sonicate or vortex intermittently until a clear solution is obtained.[6][7]
-
Once dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]
Protocol 2: Preparation of an Oral Suspension of this compound in CMC-Na
-
Calculate the required amount of this compound and the volume of the vehicle needed based on the desired dose (e.g., in mg/kg), dosing volume (e.g., 10 mL/kg), and the number of animals.
-
Prepare the vehicle solution (e.g., 0.5% CMC-Na in sterile water).
-
Accurately weigh the this compound powder and place it in a sterile container.
-
Add a small amount of the vehicle to the powder to create a paste. This helps in wetting the powder.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to form a homogenous suspension.
-
If necessary, sonicate the suspension to aid in dispersion.
-
Prepare this suspension fresh before each administration and ensure it is thoroughly mixed before drawing each dose.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Fragments: Fragments in the clinic: this compound [practicalfragments.blogspot.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AG-270 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing AG-270 in in vitro experiments. The information is designed to address specific issues that may be encountered during experimental setup and execution, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and reversible, first-in-class, oral inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), a universal methyl donor for various cellular processes, including protein and nucleic acid methylation.[2][3] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This makes these cells highly dependent on MAT2A activity to maintain sufficient SAM levels for PRMT5 function and overall cell survival. This compound exploits this vulnerability by inhibiting MAT2A, leading to a significant reduction in intracellular SAM levels.[3] This, in turn, further inhibits PRMT5 activity, disrupts mRNA splicing, and ultimately induces cell death in MTAP-deleted cancer cells.[3]
Q2: What is a good starting concentration range for this compound in cell-based assays?
Based on preclinical studies, a good starting point for this compound concentration in cell-based assays is in the low nanomolar to low micromolar range. The IC50 of this compound for MAT2A is approximately 14 nM.[1] For antiproliferative effects in MTAP-null cell lines, such as HCT116 MTAP-null cells, the IC50 for SAM reduction is around 20 nM after 72 hours of treatment.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
The incubation time with this compound can vary depending on the cell line and the endpoint being measured. For cell viability or proliferation assays, incubation times of 72 hours are commonly reported to observe significant effects.[1] However, for mechanistic studies looking at more immediate effects like changes in SAM levels or downstream signaling events, shorter incubation times may be appropriate. Time-course experiments are recommended to determine the optimal incubation period for your specific research question.
Q4: Which cell lines are most sensitive to this compound?
Cell lines with a homozygous deletion of the MTAP gene are particularly sensitive to this compound.[2][4] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in various cancers.[4] It is crucial to verify the MTAP status of your cell lines using methods like PCR or Western blotting to ensure you are using an appropriate model.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Perform a cell titration experiment to determine the optimal seeding density for your cell line to ensure cells are in the exponential growth phase during treatment.[5] |
| Edge effects in multi-well plates. | To minimize evaporation, avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.[5] | |
| Inaccurate serial dilutions of this compound. | Ensure proper dissolution of this compound and perform accurate serial dilutions. Prepare fresh solutions for each experiment.[5] | |
| This compound shows lower than expected potency. | Incorrect MTAP status of the cell line. | Confirm the MTAP deletion status of your cell line.[6] |
| High methionine concentration in the culture medium. | The availability of methionine can influence cellular response to MAT2A inhibition. Consider using a medium with a defined and consistent methionine concentration.[6] | |
| Cellular adaptation. | Prolonged exposure to this compound might lead to cellular adaptation mechanisms, such as the upregulation of MAT2A protein expression.[7] Consider shorter incubation times or investigate potential resistance mechanisms. | |
| Inconsistent results in Western blot for downstream targets. | Suboptimal antibody performance. | Validate your primary antibodies for specificity and optimal dilution. |
| Issues with sample preparation. | Ensure consistent protein extraction and quantification across all samples. Use fresh lysis buffer with protease and phosphatase inhibitors. | |
| Problems with protein transfer or detection. | Optimize transfer conditions and ensure the use of an appropriate detection reagent and imaging system. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Context | Reference |
| MAT2A IC50 | 14 nM | Enzymatic assay | [1] |
| SAM Reduction IC50 | 20 nM | HCT116 MTAP-null cells (72h) | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for MAT2A and Downstream Markers (p-PRMT5)
Materials:
-
Cell lysates from this compound treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MAT2A, anti-p-PRMT5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound inhibits MAT2A, depleting SAM and leading to cell death in MTAP-deleted cancers.
Caption: Workflow for optimizing this compound concentration in in vitro experiments.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Potential off-target effects of the MAT2A inhibitor AG-270
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the MAT2A inhibitor, AG-270. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a first-in-class, oral, potent, and reversible allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.[3][4][5] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, tumor cells are particularly vulnerable to decreases in SAM levels.[3][4] this compound inhibits MAT2A, leading to reduced SAM levels, which in turn inhibits the function of PRMT5, a downstream methyltransferase. This results in decreased symmetric di-methylated arginine (SDMA) residues on target proteins involved in mRNA splicing, ultimately inducing cell death in MTAP-deleted cancer cells.[3]
Q2: What are the known or potential off-target effects of this compound observed in clinical studies?
The most frequently reported treatment-related adverse events in the Phase 1 clinical trial of this compound (NCT03435250) were primarily off-target effects. These include:
-
Hepatobiliary Toxicities: Reversible increases in liver enzymes (alanine aminotransferase and aspartate aminotransferase) and bilirubin have been observed.[4][6][7] Dose-limiting grade 3 and 4 increases in liver enzymes were noted, particularly at higher doses.[6][8]
-
Thrombocytopenia: Reversible decreases in platelet counts, mostly grade 1-2, have been consistently reported.[4][6][7] Higher-grade thrombocytopenia was observed at higher doses.[4]
-
Rash: Cases of generalized erythematous rash have been reported, which were typically reversible upon treatment interruption or dose reduction.[6][7]
-
Other common treatment-related toxicities: Anemia and fatigue have also been reported.[4][5]
Q3: What is the proposed mechanism for this compound-induced hyperbilirubinemia?
Preclinical data indicates that this compound inhibits UDP-glucuronosyltransferase 1A1 (UGT1A1) with an IC50 of 1.1 µM and the hepatocyte transporter Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) with an IC50 of 2.1 µM.[9] The asymptomatic, exposure-dependent increases in unconjugated bilirubin seen in clinical trials are consistent with the inhibition of UGT1A1.[4][8][10]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpected cytotoxicity in non-MTAP-deleted cell lines.
-
Possible Cause: Off-target effects at high concentrations.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: As a positive control, verify that this compound induces a reduction in intracellular SAM levels and shows selective anti-proliferative activity in an MTAP-null isogenic cell line pair (e.g., HCT116 MTAP-WT vs. MTAP-null).
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 in your non-MTAP-deleted cell line and compare it to the IC50 in a sensitive MTAP-deleted line. A significant rightward shift in the IC50 curve is expected for non-MTAP-deleted cells.
-
Off-Target Liability Assessment: If cytotoxicity persists at concentrations where on-target effects are not expected to be the primary driver, consider broader off-target screening. While specific preclinical off-target screening data for this compound is not publicly available, it was reported to have no overly concerning off-target activities in a standard battery of in vitro ancillary pharmacology assays.[9] However, at high concentrations, unforeseen off-target interactions can occur.
-
Issue 2: In vivo study shows signs of liver injury (e.g., elevated ALT/AST).
-
Possible Cause: Off-target hepatobiliary toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Determine if the observed hepatotoxicity is dose-dependent by testing lower doses of this compound. The maximum tolerated dose in a Phase 1 clinical trial was determined to be 200 mg once a day.[6]
-
Monitor Liver Function Tests: Regularly monitor serum levels of ALT, AST, and bilirubin in your animal models.
-
Histopathological Analysis: Conduct histopathological examination of liver tissue to characterize the nature of the liver injury.
-
Investigate UGT1A1 and OATP1B1 Inhibition: If hyperbilirubinemia is observed, consider in vitro experiments to confirm the inhibitory effect of this compound on UGT1A1 and OATP1B1 in the relevant species.
-
Issue 3: Observation of reduced platelet counts in animal models.
-
Possible Cause: Drug-induced thrombocytopenia.
-
Troubleshooting Steps:
-
Monitor Platelet Counts: Perform regular complete blood counts (CBCs) to monitor platelet levels.
-
Dose-Dependence: Evaluate if the thrombocytopenia is dose-dependent.
-
In Vitro Platelet Assays: To investigate a potential direct effect on platelets, co-culture platelets with this compound and assess for apoptosis or impaired function. For immune-mediated mechanisms, more complex assays involving patient serum would be required.
-
Quantitative Data Summary
| Off-Target Liability | Assay Type | Species | IC50 / Effect | Reference |
| UGT1A1 Inhibition | In vitro enzyme inhibition | - | 1.1 µM | [9] |
| OATP1B1 Inhibition | In vitro transporter inhibition | - | 2.1 µM | [9] |
| Hepatotoxicity | Phase 1 Clinical Trial | Human | Grade 3 or 4 increases in liver enzymes | [6][8] |
| Thrombocytopenia | Phase 1 Clinical Trial | Human | Grade 3 or 4 decreases in platelet counts | [6] |
| Rash | Phase 1 Clinical Trial | Human | Grade 2 or 3 rash | [6] |
Experimental Protocols
As specific preclinical protocols for this compound are not publicly available, the following are generalized, best-practice methodologies for assessing the key off-target effects.
Protocol 1: In Vitro UGT1A1 Inhibition Assay
-
Objective: To determine the IC50 of this compound for UGT1A1-mediated glucuronidation.
-
Materials: Recombinant human UGT1A1 enzyme, UDP-glucuronic acid (UDPGA), a suitable UGT1A1 substrate (e.g., estradiol), this compound, and a detection system (e.g., LC-MS/MS).
-
Procedure:
-
Prepare a series of this compound dilutions.
-
In a multi-well plate, combine the recombinant UGT1A1 enzyme, the substrate, and the this compound dilutions.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a cold organic solvent).
-
Analyze the formation of the glucuronidated product using LC-MS/MS.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value by non-linear regression.
-
Protocol 2: In Vitro OATP1B1 Inhibition Assay
-
Objective: To determine the IC50 of this compound for OATP1B1-mediated transport.
-
Materials: A cell line overexpressing human OATP1B1 (e.g., HEK293-OATP1B1), a suitable OATP1B1 substrate (e.g., pitavastatin), this compound, and a detection system (e.g., LC-MS/MS).
-
Procedure:
-
Plate the OATP1B1-expressing cells in a multi-well plate.
-
Prepare a series of this compound dilutions.
-
Pre-incubate the cells with the this compound dilutions.
-
Add the OATP1B1 substrate to initiate the transport assay.
-
Incubate for a short period at 37°C.
-
Stop the transport by washing with ice-cold buffer.
-
Lyse the cells and quantify the intracellular concentration of the substrate using LC-MS/MS.
-
Calculate the percent inhibition of substrate uptake at each this compound concentration and determine the IC50 value.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacr.org [aacr.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellink.com [cellink.com]
Technical Support Center: Managing AG-270-Induced Hepatotoxicity in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the MAT2A inhibitor, AG-270, in preclinical animal models. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address potential hepatotoxicity, a documented concern in the clinical application of this compound.
Troubleshooting Guides
This section offers a systematic approach to identifying and managing potential liver injury in animal models during this compound administration.
Issue 1: Elevated Serum Transaminases (ALT/AST)
Initial Observation: A significant increase in serum Alanine Aminotransferase (ALT) and/or Aspartate Aminotransferase (AST) levels compared to the vehicle control group.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Dose-dependent hepatotoxicity | 1. Confirm the finding: Repeat serum analysis on samples from multiple animals in the cohort. 2. Dose de-escalation: Initiate a dose-response study with lower doses of this compound. 3. Temporal monitoring: Collect serum at multiple time points (e.g., 24h, 48h, 72h, 1 week) post-dosing to assess the onset and duration of enzyme elevation. | Identification of a dose- and time-dependent effect on liver enzymes. Lower, efficacious doses may not induce significant hepatotoxicity. |
| Off-target effects or partial MAT1A inhibition | 1. Histopathological analysis: Collect liver tissue for Hematoxylin and Eosin (H&E) staining to assess for hepatocellular necrosis, inflammation, or steatosis. 2. Investigate cholestasis: Measure serum total bilirubin and alkaline phosphatase (ALP) levels. 3. Mechanism investigation: Analyze liver tissue for markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress. | Characterization of the type of liver injury (hepatocellular, cholestatic, or mixed). Understanding the underlying mechanism can guide further mitigation strategies. |
| Idiosyncratic-like reaction | 1. Immune cell infiltration: Examine H&E-stained liver sections for the presence of immune cell infiltrates (e.g., eosinophils, lymphocytes). 2. Cytokine profiling: Analyze serum for pro-inflammatory cytokines. | Evidence of an immune-mediated response, which may be strain-dependent. |
Issue 2: Abnormal Liver Histopathology
Initial Observation: Microscopic examination of H&E-stained liver sections reveals abnormalities such as necrosis, inflammation, steatosis, or changes in cellular morphology.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Direct hepatocellular toxicity | 1. Correlate with biochemical markers: Compare the severity of histopathological findings with serum ALT/AST levels. 2. Specialized staining: Utilize stains like TUNEL for apoptosis or Oil Red O for lipid accumulation to further characterize the injury. | A clear correlation between the degree of tissue damage and elevated liver enzymes. Specific staining can provide insights into the mode of cell death. |
| Biliary injury | 1. Examine bile ducts: Carefully assess the morphology of bile ducts in H&E-stained sections. 2. Correlate with cholestatic markers: Compare findings with serum total bilirubin and ALP levels. | Identification of bile duct proliferation, inflammation, or damage, consistent with cholestatic or mixed-pattern injury. |
| Metabolic disruption | 1. Assess for steatosis: Quantify the degree of lipid droplet accumulation within hepatocytes. 2. Gene expression analysis: Analyze liver tissue for changes in genes involved in lipid metabolism. | Evidence of this compound interfering with hepatic lipid metabolism, leading to steatosis. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?
A1: The hepatotoxicity observed with this compound may be related to the partial inhibition of Methionine Adenosyltransferase 1A (MAT1A).[1] MAT1A is the primary MAT isoform expressed in healthy, differentiated hepatocytes and is crucial for maintaining adequate levels of S-adenosylmethionine (SAMe), a key methyl donor and a molecule essential for liver health.[2] Inhibition of MAT1A can lead to a depletion of hepatic SAMe, which has been shown in preclinical models to predispose the liver to injury and impair its regenerative capacity.[3][4]
Q2: What are the expected biochemical signs of this compound-induced liver injury in animal models?
A2: Based on clinical observations and the proposed mechanism, researchers should primarily monitor for elevations in serum ALT and AST, which are sensitive indicators of hepatocellular injury.[5] In some cases, particularly if there is a cholestatic component, elevations in total bilirubin and alkaline phosphatase (ALP) may also be observed.
Q3: At what dose levels of this compound should I be concerned about hepatotoxicity?
A3: In a phase I clinical trial, dose-limiting hepatotoxicity (Grade 3 and 4 increases in liver enzymes) was observed at a dose of 200 mg BID in patients.[1][5] While direct dose-correlation to animal models is complex and depends on the species and strain, it is advisable to implement rigorous liver function monitoring at higher dose levels in preclinical studies. One study in mice indicated that this compound was well-tolerated at doses up to 200 mg/kg, but detailed liver enzyme data was not provided.[6]
Q4: How can I distinguish between direct hepatotoxicity and an immune-mediated reaction?
A4: Direct hepatotoxicity is often dose-dependent and characterized by hepatocellular necrosis or apoptosis. In contrast, an immune-mediated reaction may be less dose-dependent and is typically associated with the infiltration of inflammatory cells, such as eosinophils and lymphocytes, into the liver tissue, a phenomenon observed in a patient with this compound-induced liver injury.[1] Histopathological examination of liver tissue is crucial for this differentiation.
Q5: What are the key steps for monitoring potential hepatotoxicity during my this compound animal study?
A5: A robust monitoring plan should include:
-
Baseline measurements: Collect blood samples for baseline serum biochemistry before initiating this compound treatment.
-
Regular monitoring: Collect blood samples at regular intervals during the study (e.g., weekly) to monitor for changes in ALT, AST, total bilirubin, and ALP.
-
Terminal sample collection: At the end of the study, collect a final blood sample and harvest the liver for histopathological analysis.
-
Body weight and clinical observations: Monitor animal body weight and general health status daily.
Quantitative Data Summary
The following tables provide representative data that may be observed in a preclinical study investigating this compound-induced hepatotoxicity. Note: This data is illustrative and based on findings with compounds inducing similar mechanisms of liver injury, as specific quantitative data for this compound in animal models is not publicly available.
Table 1: Serum Biochemistry Markers in Mice Treated with this compound for 14 Days
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 0 | 35 ± 8 | 85 ± 15 | 0.2 ± 0.1 |
| This compound | 50 | 45 ± 12 | 100 ± 20 | 0.2 ± 0.1 |
| This compound | 100 | 150 ± 45 | 250 ± 60 | 0.3 ± 0.1 |
| This compound | 200 | 450 ± 120 | 600 ± 150 | 0.5 ± 0.2 |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Histopathological Findings in Mouse Liver after 14 Days of this compound Treatment
| Treatment Group | Dose (mg/kg/day) | Hepatocellular Necrosis Score (0-4) | Inflammatory Cell Infiltration Score (0-4) | Steatosis Score (0-3) |
| Vehicle Control | 0 | 0.1 ± 0.2 | 0.2 ± 0.3 | 0.1 ± 0.2 |
| This compound | 50 | 0.3 ± 0.4 | 0.4 ± 0.5 | 0.2 ± 0.3 |
| This compound | 100 | 1.5 ± 0.6 | 1.2 ± 0.5 | 0.8 ± 0.4 |
| This compound | 200 | 2.8 ± 0.8 | 2.5 ± 0.7 | 1.5 ± 0.6 |
| Data are presented as mean ± SD. Scoring systems are based on established criteria. *p < 0.05, *p < 0.01 compared to vehicle control. |
Experimental Protocols
Protocol 1: Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Measurement
1. Blood Collection and Serum Separation:
- Collect whole blood (approximately 100-200 µL) from mice via an appropriate method (e.g., tail vein, retro-orbital sinus) into a serum separator tube.
- Allow the blood to clot at room temperature for 30 minutes.
- Centrifuge at 2,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant (serum) and store at -80°C until analysis.
2. Assay Procedure (using a commercial colorimetric assay kit):
- Thaw serum samples on ice.
- Prepare the working reagent according to the manufacturer's instructions.
- Add a small volume of serum (typically 5-10 µL) to a 96-well microplate.
- Add the working reagent to each well.
- Incubate the plate at 37°C for the time specified in the kit protocol.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the ALT and AST concentrations based on a standard curve.
Protocol 2: Hematoxylin and Eosin (H&E) Staining of Mouse Liver Tissue
1. Tissue Fixation and Processing:
- Immediately after euthanasia, perfuse the animal with phosphate-buffered saline (PBS) to remove blood.
- Excise the liver and fix it in 10% neutral buffered formalin for 24-48 hours at room temperature.
- Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 70%, 95%, 100%).
- Clear the tissue with xylene.
- Infiltrate and embed the tissue in paraffin wax.
2. Sectioning and Staining:
- Cut 4-5 µm thick sections using a microtome.
- Mount the sections on glass slides.
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- Stain with hematoxylin solution for 3-5 minutes.
- Rinse in running tap water.
- Differentiate in 1% acid alcohol.
- "Blue" the sections in running tap water or a bluing agent.
- Counterstain with eosin solution for 1-2 minutes.
- Dehydrate the stained sections through graded ethanol and clear in xylene.
- Mount a coverslip using a permanent mounting medium.
3. Microscopic Evaluation:
- Examine the stained sections under a light microscope.
- A board-certified veterinary pathologist should evaluate the slides for histopathological changes, including necrosis, inflammation, steatosis, and any other abnormalities.
Visualizations
References
- 1. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine adenosyltransferases in liver health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Methionine Adenosyltransferase 1A Transcription by Coding Region Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine adenosyltransferase 1A knockout mice are predisposed to liver injury and exhibit increased expression of genes involved in proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AG-270 Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG-270 cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a first-in-class, oral, potent, and reversible small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1] MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including protein and DNA methylation.[2] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA).[3] This MTA accumulation partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[3] By inhibiting MAT2A, this compound reduces the levels of SAM, which works synergistically with the elevated MTA to further inhibit PRMT5, leading to selective cancer cell death.[2][4]
Q2: Why are MTAP-deleted cells particularly sensitive to this compound?
Cancer cells with homozygous deletion of the MTAP gene are particularly sensitive to this compound due to a concept known as synthetic lethality.[5] These cells accumulate high levels of methylthioadenosine (MTA), a substrate for the MTAP enzyme.[3] Elevated MTA levels partially inhibit the function of a key enzyme, PRMT5.[3][4] this compound further reduces the production of S-adenosylmethionine (SAM), which is essential for PRMT5 activity.[2] The combination of high MTA and low SAM levels creates a synergistic inhibition of PRMT5, leading to selective cell death in MTAP-deleted cancer cells while having a minimal effect on normal cells with functional MTAP.[6]
Q3: What are some common toxicities observed with this compound in clinical settings?
In a phase I clinical trial, common treatment-related toxicities associated with this compound included reversible increases in liver function tests, thrombocytopenia (decreased platelet counts), anemia, and fatigue.[1][2] Other reported adverse events were reversible increases in bilirubin and, in some cases, a generalized erythematous rash.[3] At higher doses, more significant decreases in platelet counts and increases in liver enzymes were observed.[6]
Troubleshooting Guide
Inconsistent IC50 Values
Q4: We are observing high variability in our calculated IC50 values for this compound between experiments. What are the potential causes and solutions?
High variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[7]
Potential Causes & Troubleshooting Steps:
-
Inhibitor Instability: Ensure that this compound stock solutions are prepared fresh and that aliquots are stored properly at -80°C to prevent degradation.[8]
-
Inaccurate Pipetting: Inconsistent pipetting, especially during serial dilutions, can introduce significant errors.[9] Use calibrated pipettes and proper technique.
-
Suboptimal Cell Seeding Density: It is crucial to seed cells at a density that ensures they are in the exponential growth phase throughout the assay.[7][8] Over- or under-confluent cells can lead to inconsistent results.
-
Incorrect Assay Incubation Time: The incubation time should be sufficient to allow for multiple cell doublings for the inhibitor's effect to be fully realized.[8]
-
Variable Cell Passage Number: Use cells with a consistent and low passage number for each experiment to minimize phenotypic drift.[7]
High Background Signal in Control Wells
Q5: Our negative control wells (vehicle-treated) are showing a high background signal in our viability assay. What could be the reason?
A high background signal can mask the true effect of the inhibitor and reduce the assay window.
Potential Causes & Troubleshooting Steps:
-
Media or Reagent Contamination: Use fresh, sterile media and reagents to avoid microbial contamination, which can interfere with viability readouts.[9]
-
High Cell Metabolic Activity: Over-confluence of cells can lead to high metabolic activity, resulting in an over-reduction of assay substrates like MTT.[9] Optimize the cell seeding density to prevent this.
-
Assay Reagent Instability: Ensure that assay reagents, such as CellTiter-Glo®, are prepared and stored according to the manufacturer's instructions.[9]
Unexpectedly High IC50 Values in MTAP-deleted Cells
Q6: We are not observing the expected potency of this compound in our MTAP-deleted cell line. Why might this be happening?
Several factors can lead to unexpectedly high IC50 values.
Potential Causes & Troubleshooting Steps:
-
Incorrect MTAP Status: It is critical to confirm the MTAP deletion status of your cell line using reliable methods like PCR or Western blotting.[9]
-
Cellular Adaptation or Resistance: Cells can develop resistance to inhibitors. Consider using shorter incubation times to minimize the impact of feedback loops or resistance mechanisms.[9]
-
Issues with Inhibitor Potency: Verify the concentration and integrity of your this compound stock solution.[9]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of MAT2A Inhibitors
| Inhibitor | Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| This compound | HCT116 | MTAP-/- | Proliferation | ~300 | [8] |
| This compound | A549 | MTAP-deleted | Not Specified | ~20 | [10] |
| PF-9366 | H520 | Not Specified | SAM Production | 1200 | [9] |
| PF-9366 | Huh-7 | Not Specified | SAM Production | 255 | [9] |
Experimental Protocols
Protocol 1: Cell Viability (CellTiter-Glo®) Assay
This protocol outlines a general procedure for assessing cell viability after treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the optimal seeding density. c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Include wells with medium only for background measurement.[9] e. Incubate the plate for 24 hours at 37°C and 5% CO2.[9]
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.[8] c. Incubate for the desired treatment duration (e.g., 72-120 hours).[8]
-
Assay Procedure: a. Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for about 30 minutes.[9] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[9] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9] e. Measure luminescence using a luminometer.[9]
-
Data Analysis: a. Subtract the average background luminescence from all experimental readings.[9] b. Normalize the data to the vehicle-treated control wells. c. Plot the normalized cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[8]
Protocol 2: Western Blot Analysis for MTAP Status
This protocol describes the steps to confirm the MTAP status of a cell line.
-
Cell Lysis: a. Culture cells to 70-80% confluency. b. Wash cells twice with ice-cold PBS. c. Add RIPA lysis buffer with protease inhibitors.[10] d. Scrape the cells and incubate the lysate on ice.[10] e. Centrifuge to pellet cell debris and collect the supernatant.[10]
-
Protein Quantification: a. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with a primary antibody against MTAP overnight at 4°C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of this compound, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors | Blog [servier.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacr.org [aacr.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Compensatory MAT2A Upregulation with Prolonged AG-270 Exposure
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the compensatory upregulation of Methionine Adenosyltransferase 2A (MAT2A) observed with prolonged exposure to the inhibitor AG-270.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, potent, and reversible small molecule inhibitor of MAT2A.[1][2] MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl group donor in cellular transmethylation reactions that are crucial for gene expression, cell growth, and differentiation. This compound's inhibitory action is particularly effective in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This is because MTAP-deleted cells have an increased reliance on MAT2A for survival, creating a synthetic lethal vulnerability.[3][4]
Q2: We are observing decreased sensitivity to this compound in our cell lines over time. What could be the cause?
A common mechanism of acquired resistance to MAT2A inhibitors like this compound is the compensatory upregulation of the MAT2A protein itself.[3][5] This is a cellular adaptation where the cell increases the production of the MAT2A enzyme to counteract the inhibitory effect of the drug and restore SAM levels.
Q3: What is the molecular mechanism behind the compensatory upregulation of MAT2A?
The upregulation of MAT2A is primarily regulated by a post-transcriptional negative feedback loop involving the RNA methyltransferase METTL16.[6][7] Under normal conditions (high SAM levels), METTL16 methylates the 3'-UTR of MAT2A pre-mRNA, which leads to intron retention and subsequent degradation of the transcript, thus keeping MAT2A levels in check.[6] When cells are treated with this compound, intracellular SAM levels decrease. In a low-SAM environment, METTL16's activity on the MAT2A transcript is reduced, leading to more efficient splicing and increased stability of the MAT2A mRNA.[6][8] This results in higher levels of MAT2A protein as the cell attempts to restore SAM homeostasis.
Q4: How can we confirm that compensatory MAT2A upregulation is occurring in our experiments?
You can assess MAT2A upregulation at both the mRNA and protein levels. To measure changes in MAT2A protein, a time-course Western blot analysis is recommended. For mRNA-level changes, a time-course quantitative reverse transcription PCR (RT-qPCR) is the standard method.
Data Presentation
The following tables provide an illustrative summary of the expected quantitative changes in MAT2A expression and cellular response following prolonged this compound exposure. Note that the exact fold-change and IC50 values can vary depending on the cell line and experimental conditions.
Table 1: Illustrative Time-Course of MAT2A Protein and mRNA Upregulation in Response to this compound
| Treatment Duration (with this compound) | MAT2A Protein Level (Fold Change vs. Control) | MAT2A mRNA Level (Fold Change vs. Control) |
| 24 hours | 1.2 ± 0.2 | 1.5 ± 0.3 |
| 48 hours | 1.8 ± 0.3 | 2.5 ± 0.5 |
| 72 hours | 2.5 ± 0.4 | 3.8 ± 0.6 |
| 96 hours | 3.2 ± 0.5 | 4.5 ± 0.7 |
Table 2: Illustrative Impact of Prolonged this compound Exposure on Cell Viability (IC50)
| Cell Line Treatment | IC50 of this compound (nM) |
| Parental Cell Line (Initial Treatment) | 50 ± 5 |
| This compound Resistant Cell Line (Prolonged Exposure) | 250 ± 20 |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAT2A Protein Expression
This protocol outlines the steps to quantify changes in MAT2A protein levels following this compound treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for various time points (e.g., 24, 48, 72, 96 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MAT2A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the MAT2A band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the fold change in MAT2A expression relative to the vehicle-treated control.
Protocol 2: RT-qPCR for MAT2A Gene Expression
This protocol details the measurement of MAT2A mRNA levels.
1. RNA Extraction:
-
Harvest cells after treatment with this compound at various time points.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for human MAT2A, and the cDNA template.
-
Example Human MAT2A Primer Sequences: [9][10]
-
Forward: 5'-CTGGCAGAACTACGCCGTAATG-3'
-
Reverse: 5'-GTGTGGACTCTGATGGGAAGCA-3'
-
-
Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
Include a melt curve analysis to verify the specificity of the PCR product.
4. Data Analysis:
-
Use the 2-ΔΔCt method to calculate the relative fold change in MAT2A expression.
-
Normalize the expression of MAT2A to a stable housekeeping gene (e.g., GAPDH or ACTB).
Mandatory Visualizations
Caption: Signaling pathway of compensatory MAT2A upregulation with this compound.
Caption: Workflow for studying compensatory MAT2A upregulation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Western Blot: No or weak MAT2A signal | - Insufficient protein loading- Poor antibody quality or concentration- Inefficient protein transfer | - Increase the amount of protein loaded per lane.- Optimize the primary antibody concentration and incubation time.[11]- Confirm successful protein transfer using Ponceau S staining.[12] |
| Western Blot: High background | - Inadequate blocking- Too high antibody concentration- Insufficient washing | - Increase blocking time or try a different blocking agent.[11]- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of wash steps.[13] |
| Western Blot: Multiple non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific primary antibody.- Ensure fresh lysis buffer with adequate protease inhibitors is used.[13] |
| RT-qPCR: No or poor amplification | - Poor RNA quality- Inefficient cDNA synthesis- Incorrect primer design or concentration | - Verify RNA integrity using a Bioanalyzer or gel electrophoresis.- Use a high-quality reverse transcription kit.- Validate primer efficiency and specificity; run a temperature gradient if necessary.[14][15] |
| RT-qPCR: Inconsistent Cq values between replicates | - Pipetting errors- Inhomogeneous sample/reagent mixing | - Ensure accurate and consistent pipetting.- Thoroughly mix all reaction components before loading the plate.[14] |
| Cell Viability Assay: High variability in IC50 values | - Inconsistent cell seeding density- Variation in drug concentration preparation- Cells are not in logarithmic growth phase | - Perform a cell titration to determine the optimal seeding density.- Prepare fresh drug dilutions for each experiment.- Use healthy, low-passage cells for all assays. |
| Unexpectedly high MAT2A upregulation | - Cell line-specific feedback mechanisms- Long-term culture adaptation | - Test in multiple cell lines to confirm if the effect is general or specific.- Use early passage cells and minimize the duration of continuous culture. |
References
- 1. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Functional analysis of 3′-UTR hairpins supports a two-tiered model for posttranscriptional regulation of MAT2A by METTL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. pcrbio.com [pcrbio.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Overcoming AG-270 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance to the MAT2A inhibitor, AG-270, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[3] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme called protein arginine methyltransferase 5 (PRMT5).[2][4] This partial inhibition makes these cancer cells highly dependent on the MAT2A-driven production of SAM to maintain essential PRMT5 activity. By inhibiting MAT2A, this compound depletes SAM levels, leading to further suppression of PRMT5, resulting in synthetic lethality in MTAP-deleted cancer cells.[1][2][4][5]
Q2: What are the potential mechanisms of acquired resistance to this compound?
The primary mechanism of acquired resistance to MAT2A inhibitors, and likely this compound, is the upregulation of the target protein, MAT2A.[6][7] Cancer cells can adapt to the presence of the inhibitor by increasing the expression of the MAT2A enzyme, thereby compensating for the inhibitory effect and restoring the necessary levels of SAM.[6][8] Another potential mechanism of resistance is an increase in tumor symmetric dimethylarginine (SDMA) levels at the time of disease progression.[3]
Q3: How can I determine if my cell line has developed resistance to this compound?
Resistance to this compound can be identified by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line.[7] This is typically determined through cell viability or proliferation assays. A resistant cell line will require a much higher concentration of this compound to achieve the same level of growth inhibition as the sensitive parental line.
Q4: What strategies can be employed to overcome this compound resistance?
Combination therapy is a promising strategy to overcome resistance to this compound. Preclinical studies have shown that combining this compound with taxanes, such as docetaxel and paclitaxel, results in synergistic antiproliferative effects in MTAP-deleted cancer models.[9] The proposed mechanism involves the downregulation of the Fanconi anemia (FA) DNA repair pathway by MAT2A inhibition, which sensitizes cancer cells to the mitotic-inhibiting effects of taxanes.[9] Additionally, combining this compound with an MTAP inhibitor in MTAP-wildtype cancer cells can mimic the synthetic lethal phenotype observed in MTAP-deleted cells, expanding the potential application of this compound.[5][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound efficacy in long-term cultures. | Development of acquired resistance. | - Confirm resistance by determining the IC50 value and comparing it to the parental cell line. - Analyze MAT2A protein and mRNA levels to check for upregulation. - Consider combination therapy with taxanes or other synergistic agents. |
| High variability in cell viability assay results. | Inconsistent cell seeding density, reagent variability, or edge effects in multi-well plates. | - Optimize and standardize cell seeding density for each cell line. - Ensure proper mixing and consistent addition of reagents. - Avoid using the outer wells of the plate for experimental samples or ensure adequate humidity to prevent evaporation. |
| Difficulty in detecting changes in SAM or SDMA levels. | Improper sample handling leading to degradation, or insufficient assay sensitivity. | - Snap-freeze cell pellets immediately after harvesting and store them at -80°C. - Use validated and highly sensitive methods for quantification, such as LC-MS/MS.[6] |
| Unexpected toxicity in MTAP-wildtype control cells. | Off-target effects at high concentrations of this compound. | - Perform a dose-response curve to determine the optimal concentration that shows a clear differential effect between MTAP-deleted and wildtype cells.[6] |
Data Presentation
Table 1: In Vitro Potency of MAT2A Inhibitors in Cancer Cell Lines
| Cell Line | MTAP Status | Inhibitor | IC50 (nM) | Reference |
| HCT116 | MTAP-null | This compound | 20 (SAM reduction) | [11] |
| KP4 | MTAP-null | AGI-25696 | ~100 | [1] |
| MLL-AF4 | N/A | PF-9366 | 10,330 | [3] |
| MLL-AF9 | N/A | PF-9366 | 7,720 | [3] |
| SEM | MLLr | PF-9366 | 3,815 | [3] |
| THP-1 | MLLr | PF-9366 | 4,210 | [3] |
| SKM-1 | non-MLLr | PF-9366 | 12,750 | [3] |
Note: IC50 values can vary depending on the specific assay and experimental conditions used.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure and dose escalation.[12][13]
Materials:
-
This compound sensitive cancer cell line (e.g., HCT116 MTAP-null)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well and larger format cell culture plates/flasks
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the IC50 of this compound in the parental sensitive cell line.
-
Initial continuous exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability: Continuously monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells will die.
-
Dose escalation: Once the cell population has recovered and is stably proliferating in the presence of the initial this compound concentration, double the concentration of this compound in the culture medium.
-
Repeat dose escalation: Repeat the process of monitoring for recovery and doubling the this compound concentration until the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold or more above the initial IC50).
-
Characterize the resistant cell line:
-
Determine the new IC50 of the resistant cell line and calculate the fold-resistance.
-
Analyze the molecular mechanisms of resistance, such as MAT2A expression levels (see Protocol 2).
-
Cryopreserve the resistant cell line at various passages.
-
Protocol 2: Western Blot Analysis of MAT2A and PRMT5
This protocol details the procedure for assessing the protein expression levels of MAT2A and PRMT5 in sensitive and resistant cancer cell lines.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MAT2A, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of MAT2A and PRMT5 to the loading control.
Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: Upregulation of MAT2A as a mechanism of resistance to this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. filecache.investorroom.com [filecache.investorroom.com]
- 12. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
AG-270 Technical Support Center: UGT1A1 and OATP1B1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving AG-270 and its inhibitory effects on UDP-glucuronosyltransferase 1A1 (UGT1A1) and Organic Anion Transporting Polypeptide 1B1 (OATP1B1).
Frequently Asked Questions (FAQs)
Q1: What is the inhibitory potency of this compound against UGT1A1 and OATP1B1?
A1: this compound has been shown to inhibit both UGT1A1 and OATP1B1. The half-maximal inhibitory concentration (IC50) values are 1.1 μM for UGT1A1 and 2.1 μM for OATP1B1[1][2].
Q2: What are the clinical implications of UGT1A1 and OATP1B1 inhibition by this compound?
A2: Inhibition of UGT1A1, a key enzyme in bilirubin glucuronidation, can lead to an increase in unconjugated bilirubin levels in the blood (hyperbilirubinemia)[1][3]. OATP1B1 is a transporter responsible for the uptake of various compounds, including bilirubin and many drugs, into the liver. Inhibition of OATP1B1 can also contribute to elevated systemic levels of its substrates. Clinically, this has been observed as asymptomatic, exposure-dependent increases in unconjugated bilirubin in patients treated with this compound[3].
Q3: Are there specific patient populations that might be more sensitive to the UGT1A1 inhibitory effects of this compound?
A3: Individuals with genetic polymorphisms that result in reduced UGT1A1 activity, such as Gilbert's syndrome, may be more susceptible to hyperbilirubinemia when treated with UGT1A1 inhibitors like this compound[4][5].
Q4: What should I consider when designing an in vitro study to assess the DDI (Drug-Drug Interaction) potential of this compound related to UGT1A1 and OATP1B1?
A4: It is crucial to select appropriate in vitro test systems, such as human liver microsomes or recombinant human UGT1A1 for UGT1A1 inhibition studies, and transporter-overexpressing cell lines (e.g., HEK293-OATP1B1) for OATP1B1 inhibition assays. The concentration range of this compound should be chosen to bracket the clinically relevant concentrations. Including known substrates and inhibitors of UGT1A1 and OATP1B1 as controls is also essential for assay validation.
Quantitative Data Summary
The inhibitory potency of this compound against human UGT1A1 and OATP1B1 is summarized in the table below.
| Target | IC50 (μM) | Reference |
| UGT1A1 | 1.1 | [1][2] |
| OATP1B1 | 2.1 | [1][2] |
Experimental Protocols
Detailed Methodology for UGT1A1 Inhibition Assay
This protocol describes a representative in vitro experiment to determine the IC50 value of this compound for UGT1A1-mediated glucuronidation using recombinant human UGT1A1 enzyme.
1. Reagents and Materials:
-
Recombinant human UGT1A1 (e.g., from insect cells)
-
This compound
-
β-estradiol (probe substrate)
-
UDPGA (cofactor)
-
Alamethicin (pore-forming agent)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile
-
LC-MS/MS system
2. Assay Procedure:
- Prepare Solutions:
- Prepare a stock solution of this compound in DMSO. Serially dilute to obtain a range of concentrations.
- Prepare a stock solution of β-estradiol in a suitable solvent.
- Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.
- Enzyme Activation:
- Pre-incubate the recombinant UGT1A1 with alamethicin in the assay buffer on ice to activate the enzyme.
- Incubation:
- In a microcentrifuge tube or 96-well plate, combine the activated UGT1A1 enzyme, varying concentrations of this compound (or vehicle control), and β-estradiol.
- Pre-incubate the mixture at 37°C for a short period.
- Initiate Reaction:
- Start the glucuronidation reaction by adding a pre-warmed solution of UDPGA.
- Incubation and Termination:
- Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
- Terminate the reaction by adding cold acetonitrile.
- Sample Processing and Analysis:
- Centrifuge the samples to precipitate the protein.
- Analyze the supernatant for the formation of the glucuronidated metabolite of β-estradiol using a validated LC-MS/MS method.
- Data Analysis:
- Calculate the rate of metabolite formation for each this compound concentration.
- Determine the percent inhibition relative to the vehicle control.
- Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Detailed Methodology for OATP1B1 Inhibition Assay
This protocol outlines a cell-based assay to determine the IC50 value of this compound for OATP1B1-mediated transport using a stably transfected cell line.
1. Reagents and Materials:
-
HEK293 cells stably expressing OATP1B1 (HEK-OATP1B1)
-
Wild-type HEK293 cells (control)
-
This compound
-
Estradiol-17β-glucuronide (E2-17βG) or another suitable OATP1B1 probe substrate
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate uptake buffer
-
Cell lysis buffer
-
Scintillation fluid (if using a radiolabeled substrate) or LC-MS/MS system
2. Assay Procedure:
- Cell Culture:
- Culture HEK-OATP1B1 and wild-type HEK293 cells in appropriate medium until they form a confluent monolayer in 24- or 96-well plates.
- Prepare Solutions:
- Prepare a stock solution of this compound in DMSO and serially dilute to the desired concentrations in uptake buffer.
- Prepare a solution of the OATP1B1 probe substrate in uptake buffer.
- Uptake Assay:
- Wash the cell monolayers with pre-warmed uptake buffer.
- Pre-incubate the cells with the uptake buffer containing different concentrations of this compound or vehicle control at 37°C for a short period.
- Initiate Uptake:
- Remove the pre-incubation solution and add the substrate solution (containing this compound or vehicle) to initiate the uptake.
- Incubation and Termination:
- Incubate at 37°C for a defined time, ensuring uptake is in the linear range.
- Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Cell Lysis and Analysis:
- Lyse the cells with the appropriate lysis buffer.
- Determine the amount of substrate taken up by the cells. If using a radiolabeled substrate, measure radioactivity using a scintillation counter. If using a non-labeled substrate, quantify using a validated LC-MS/MS method.
- Data Analysis:
- Calculate the OATP1B1-mediated uptake by subtracting the uptake in wild-type cells from that in HEK-OATP1B1 cells.
- Determine the percent inhibition of OATP1B1-mediated uptake for each this compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guides
UGT1A1 Inhibition Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low UGT1A1 activity | Inactive enzyme due to improper storage or handling. | Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer pH or composition. | Verify the pH and composition of the buffer. | |
| Degraded substrate or cofactor (UDPGA). | Prepare fresh substrate and UDPGA solutions for each experiment. | |
| High variability in results | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations during incubation. | Use a calibrated incubator and ensure consistent temperature. | |
| This compound precipitation at high concentrations. | Check the solubility of this compound in the final assay buffer. If necessary, adjust the solvent concentration (e.g., DMSO) or test a lower concentration range. | |
| IC50 value significantly different from expected | Incorrect concentration of this compound stock solution. | Verify the concentration of the stock solution. |
| Substrate concentration is not optimal. | Determine the Km of the substrate for UGT1A1 and use a substrate concentration around the Km value. | |
| Non-specific binding of this compound to assay components. | Consider including bovine serum albumin (BSA) in the assay buffer to minimize non-specific binding. |
OATP1B1 Inhibition Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low OATP1B1-mediated uptake | Low expression of OATP1B1 in the cell line. | Verify the expression level of OATP1B1 by Western blot or qPCR. Use a cell line with higher expression or optimize cell culture conditions. |
| Sub-optimal substrate concentration or incubation time. | Perform substrate concentration- and time-dependency studies to determine optimal conditions. | |
| High background uptake in wild-type cells | High passive diffusion of the substrate. | Use a substrate with lower passive permeability or shorten the incubation time. |
| Presence of other endogenous transporters in the cell line. | Characterize the expression of other transporters in the cell line. | |
| High variability between wells | Inconsistent cell seeding density. | Ensure even cell seeding and a confluent monolayer at the time of the assay. |
| Cell monolayer disruption during washing steps. | Perform washing steps gently. | |
| This compound appears more potent than expected | Cytotoxicity of this compound at higher concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of this compound. Test inhibitor concentrations below the cytotoxic level. |
Visualizations
Caption: Workflow for the in vitro UGT1A1 inhibition assay.
Caption: Workflow for the cell-based OATP1B1 inhibition assay.
Caption: Logical flow for troubleshooting inhibition assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UGT1A1 Guided Cancer Therapy: Review of the Evidence and Considerations for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical application of UGT1A1 pharmacogenetic testing: Gene-environment interactions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing thrombocytopenia as a side effect of AG-270 treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing thrombocytopenia as a side effect of AG-270 treatment in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral, reversible, and allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for synthesizing S-adenosylmethionine (SAM).[1][2] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, inhibition of MAT2A leads to a reduction in SAM levels. This, in turn, inhibits the activity of PRMT5, a protein arginine methyltransferase, resulting in decreased symmetric dimethylation of arginine on target proteins involved in mRNA splicing, ultimately leading to cancer cell death.[1]
Q2: Is thrombocytopenia a known side effect of this compound?
Yes, thrombocytopenia (a low platelet count) has been observed as a treatment-related adverse event in clinical trials of this compound.[3][4] The effect is described as reversible and exposure-dependent, with higher grades of thrombocytopenia seen at higher doses.[4][5]
Q3: What is the likely mechanism of this compound-induced thrombocytopenia?
The exact mechanism is not fully elucidated in publicly available literature. However, a plausible hypothesis is that by inhibiting MAT2A and reducing SAM levels, this compound may impact the methylation events crucial for the normal proliferation and differentiation of hematopoietic stem cells into megakaryocytes, the precursor cells of platelets. This could lead to decreased platelet production (thrombopoiesis).
Q4: At what platelet count should I become concerned during my in vivo experiments?
Spontaneous bleeding in animal models due to thrombocytopenia alone typically does not occur until platelet counts are critically low, often below 30,000/µL.[6] However, it is crucial to establish baseline platelet counts for your specific animal model and strain. Any significant downward trend or a drop below established institutional guidelines should prompt further investigation and potential intervention.
Troubleshooting Guide
Issue: A significant decrease in platelet counts is observed in animals treated with this compound.
1. Immediate Verification:
-
Action: Repeat the platelet count measurement to rule out technical error.
-
Protocol: Collect a fresh blood sample, ensuring proper collection and handling techniques to avoid platelet clumping, which can lead to falsely low counts. A gentle venipuncture and immediate mixing with an appropriate anticoagulant are critical.
2. Dose-Response Evaluation:
-
Action: Determine if the thrombocytopenia is dose-dependent.
-
Protocol: If your experimental design includes multiple dose groups, compare the severity of thrombocytopenia across the different this compound concentrations. If a clear dose-response is observed, consider if a lower, still efficacious dose can be used in future experiments.
3. Temporal Monitoring:
-
Action: Track platelet counts over time to understand the onset and potential recovery.
-
Protocol: Increase the frequency of platelet count monitoring (e.g., daily or every other day) after the initial drop is observed. In many cases of drug-induced thrombocytopenia, the platelet count begins to recover within 1-2 days of stopping the drug and is often complete within a week.[7][8]
4. Clinical Observation:
-
Action: Closely monitor the animals for any signs of bleeding.
-
Protocol: Perform daily visual inspections for signs of hemorrhage, such as petechiae (small red or purple spots on the skin), ecchymoses (bruising), epistaxis (nosebleeds), or blood in the urine or feces.
5. Dose Modification or Interruption:
-
Action: If severe thrombocytopenia or signs of bleeding are observed, consider modifying the treatment regimen.
-
Protocol: Based on your institution's animal care and use committee (IACUC) guidelines, you may need to temporarily halt this compound administration until platelet counts recover to a safe level. For future cohorts, a reduced dose or an altered dosing schedule (e.g., intermittent dosing) could be explored.
Data Presentation
Table 1: Normal Platelet Counts in Common Laboratory Animal Species
| Animal Species | Typical Platelet Count Range (x 10³/µL) |
| Mouse | 800 - 1,700 |
| Rat | 600 - 1,500[9] |
| Rabbit | 150 - 450[9] |
| Dog | 200 - 500[9] |
| Non-Human Primate (Cynomolgus) | 250 - 750 |
Note: These are general ranges and can vary by strain, age, and sex. It is recommended to establish baseline values for the specific animals used in your research.
Table 2: Grading of Thrombocytopenia in Preclinical Studies (Example)
| Grade | Platelet Count (x 10³/µL) | Clinical Observation | Recommended Action |
| 1 (Mild) | 75 - 150 | None | Continue treatment, increase monitoring frequency. |
| 2 (Moderate) | 50 - 74 | None | Consider dose reduction. Monitor closely. |
| 3 (Severe) | 25 - 49 | Possible petechiae | Interrupt treatment. Monitor for bleeding. |
| 4 (Life-threatening) | < 25 | Spontaneous bleeding | Stop treatment. Consult veterinary staff for potential supportive care. |
This is an example grading system and should be adapted based on institutional guidelines and the specific animal model.
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in Rodent Models
-
Blood Collection:
-
Collect 20-50 µL of whole blood from a suitable site (e.g., saphenous vein, tail vein) into a micro-collection tube containing an anticoagulant (e.g., K2-EDTA).
-
Ensure a clean, quick puncture to minimize platelet activation and clumping.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Platelet Analysis:
-
Use an automated hematology analyzer calibrated for the specific animal species to obtain a platelet count.
-
Always prepare a blood smear for manual review, especially for low platelet counts or if the automated analyzer flags for clumps.
-
-
Blood Smear Evaluation:
-
Prepare a thin blood smear on a glass slide and allow it to air dry.
-
Stain the smear with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
Examine the smear under a microscope using a 100x oil immersion objective.
-
In the monolayer of the smear, count the number of platelets in 10 different fields and calculate the average.
-
Estimate the platelet count by multiplying the average number of platelets per field by 15,000-20,000.
-
Observe for platelet clumps, which would indicate a falsely low automated count.
-
Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: Hypothetical mechanism of this compound-induced thrombocytopenia.
Caption: Troubleshooting workflow for this compound-induced thrombocytopenia.
References
- 1. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of platelet and coagulation function in different animal species using the xylum clot signature analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of S-adenosyl-L-methionine on platelet thromboxane and vascular prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eclinpath.com [eclinpath.com]
- 7. Treatment of drug-induced immune thrombocytopenias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of MAT2A Inhibitors: AG-270 vs. IDE397
A Comprehensive Guide for Researchers and Drug Development Professionals
The inhibition of methionine adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic strategy for cancers harboring a methylthioadenosine phosphorylase (MTAP) deletion. This synthetic lethal approach has led to the development of several small molecule inhibitors, with AG-270 and IDE397 being two of the most prominent candidates. This guide provides an objective, data-driven comparison of these two agents, focusing on their performance, underlying mechanisms, and key experimental findings to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting a Metabolic Vulnerability
Both this compound and IDE397 are potent, orally bioavailable, allosteric inhibitors of MAT2A.[1][2] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of cellular processes, including DNA, RNA, and protein methylation.[3] In cancers with MTAP deletion, which occurs in approximately 15% of solid tumors, the accumulation of the metabolite methylthioadenosine (MTA) leads to the partial inhibition of another enzyme, PRMT5.[3] This creates a heightened dependency on MAT2A for SAM production to maintain essential methylation events. By inhibiting MAT2A, this compound and IDE397 drastically reduce SAM levels, leading to a synergistic inhibition of PRMT5 activity, ultimately causing cell cycle arrest and apoptosis in MTAP-deleted cancer cells.[3][4]
Preclinical Performance: A Quantitative Comparison
Preclinical studies have demonstrated the potent and selective activity of both this compound and IDE397. While both are effective, available data suggests a more favorable profile for IDE397 in terms of cellular potency and selectivity.
| Parameter | This compound | IDE397 | Reference |
| MAT2A Biochemical IC50 | 14 nM | 7 nM | [1][5] |
| Cellular EC50 (KP4, MTAP-dependent) | 731 nM | 15 nM | [5] |
| Cellular EC50 (BXPC3, MTAP-independent) | 1630 nM | 13200 nM | [5] |
| Cellular EC50 (HuCCT1, MTAP-independent) | 1400 nM | >20000 nM | [5] |
| UGT1A1 Inhibition | 83% | 34% | [5] |
| BSEP Inhibition (@10µM) | 25.2% | 1% | [5] |
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.
In Vivo Efficacy
Both inhibitors have demonstrated significant anti-tumor activity in xenograft models of MTAP-deleted cancers.
This compound: In a pancreatic KP4 MTAP-null xenograft mouse model, oral administration of this compound resulted in a dose-dependent reduction in tumor SAM levels and tumor growth. At a dose of 200 mg/kg daily, this compound achieved 67% tumor growth inhibition.[6]
IDE397: Across a panel of 48 MTAP-deleted patient-derived xenograft (PDX) models, IDE397 showed consistent and potent anti-tumor activity, with tumor growth inhibition exceeding 60% in most models and notable tumor regressions observed, particularly in squamous lung cancer models.[7]
Clinical Trial Data
Clinical trials have provided valuable insights into the safety and efficacy of both this compound and IDE397 in patients with advanced solid tumors harboring MTAP deletions.
| Clinical Trial Aspect | This compound | IDE397 | Reference |
| Phase of Development | Phase 1 | Phase 1/2 | [2][3] |
| Maximum Tolerated Dose (MTD) | 200 mg once daily | 30 mg once daily (expansion dose) | [8][9] |
| Key Efficacy Findings | One confirmed partial response in a patient with high-grade neuroendocrine carcinoma of the lung. | Phase 2 (Monotherapy): 39% Overall Response Rate (ORR) and 94% Disease Control Rate (DCR) in urothelial and non-small cell lung cancer (NSCLC) patients. | [8][9] |
| Common Treatment-Related Adverse Events | Reversible decreases in platelet counts, increases in liver enzymes, and rash. | Generally well-tolerated with a favorable safety profile. | [2][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of MAT2A inhibitors.
Biochemical MAT2A Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the MAT2A enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of this compound, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
A Comparative Guide to AG-270 Combination Therapy with Taxanes for MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of AG-270, a first-in-class oral inhibitor of methionine adenosyltransferase 2A (MAT2A), in combination with the taxane chemotherapies, docetaxel and paclitaxel. The focus of this analysis is on the treatment of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a common alteration in various malignancies. This document synthesizes available preclinical and clinical data to support researchers and drug development professionals in evaluating the potential of this combination therapy.
Executive Summary
This compound demonstrates significant synergistic anti-tumor activity when combined with taxanes (docetaxel and paclitaxel) in preclinical models of MTAP-deleted cancers. This enhanced efficacy, including complete tumor regressions in patient-derived xenograft (PDX) models, provides a strong rationale for the ongoing clinical investigation of this combination. The mechanism underlying this synergy involves this compound-induced mitotic defects and DNA damage, which sensitize cancer cells to the microtubule-stabilizing effects of taxanes. A Phase 1 clinical trial (NCT03435250) has established a maximum tolerated dose for this compound in combination with docetaxel, and further data on patient responses are anticipated.
Mechanism of Action and Therapeutic Rationale
This compound is a potent and selective inhibitor of MAT2A, the enzyme responsible for producing S-adenosylmethionine (SAM), a universal methyl donor essential for various cellular processes, including protein and nucleic acid methylation. In cancers with MTAP deletion, the accumulation of the metabolite 5'-methylthioadenosine (MTA) leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5). This creates a vulnerability where further reduction of SAM levels by this compound leads to synthetic lethality.
Taxanes, such as docetaxel and paclitaxel, are anti-mitotic agents that stabilize microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Preclinical evidence suggests that this compound treatment leads to an accumulation of mitotic defects and DNA damage in MTAP-deleted cancer cells.[1][2] This provides a strong mechanistic basis for the observed synergy, as the cellular stress induced by this compound appears to lower the threshold for taxane-induced apoptosis.
Preclinical Performance Data
Preclinical studies have consistently demonstrated the enhanced anti-tumor activity of combining this compound with taxanes in in vitro and in vivo models of MTAP-deleted cancers.
In Vivo Patient-Derived Xenograft (PDX) Models
A key study evaluating this compound in combination with taxanes in PDX models of non-small cell lung, pancreatic, and esophageal cancers yielded significant findings. The combination was well-tolerated and resulted in additive-to-synergistic anti-tumor activity.[3][4] Notably, the combination of this compound with docetaxel led to 50% complete tumor regressions in select PDX models.[3][4]
| Treatment Group | Cancer Type | Key Findings | Reference |
| This compound + Docetaxel | NSCLC, Pancreatic, Esophageal PDX | Additive-to-synergistic anti-tumor activity; 50% complete tumor regressions in some models. | [3][4] |
| This compound + Paclitaxel | NSCLC, Pancreatic, Esophageal PDX | Additive-to-synergistic anti-tumor activity. | [3][4] |
Table 1: Summary of Preclinical In Vivo Efficacy of this compound and Taxane Combinations
Clinical Trial Data
A Phase 1 clinical trial, NCT03435250, was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound as a single agent and in combination with taxane-based chemotherapy in patients with advanced solid tumors or lymphoma with MTAP deletion.[1][5]
The study included arms to evaluate:
-
This compound in combination with docetaxel.
-
This compound in combination with nab-paclitaxel and gemcitabine.
A lay summary of the results from this trial indicated that a maximum tolerated dose (MTD) for this compound administered in combination with docetaxel was determined.[6] As of the latest available information, detailed quantitative data on patient response rates, progression-free survival, and overall survival from the combination arms have not been fully published in peer-reviewed literature.
| Clinical Trial ID | Phase | Treatment Arms | Status | Key Reported Outcomes |
| NCT03435250 | 1 | This compound monotherapy; this compound + Docetaxel; this compound + Nab-paclitaxel/Gemcitabine | Completed | MTD of this compound in combination with docetaxel established.[6] |
Table 2: Overview of Clinical Trials for this compound Combination Therapy
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for key experiments.
In Vivo Patient-Derived Xenograft (PDX) Model for Combination Therapy
Objective: To evaluate the in vivo efficacy of this compound in combination with docetaxel in mice bearing MTAP-deleted human tumor xenografts.
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to host patient-derived tumor fragments.
Procedure:
-
Tumor Implantation: Fragments of a well-characterized MTAP-deleted human tumor (e.g., non-small cell lung cancer) are surgically implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
This compound alone (administered orally, daily)
-
Docetaxel alone (administered intravenously, e.g., once weekly)
-
This compound and Docetaxel combination
-
-
Dosing: Dosing regimens are based on previously established MTDs in mice for each agent.
-
Efficacy Assessment: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight monitoring (for toxicity), and at the end of the study, tumors can be excised, weighed, and processed for histological or biomarker analysis.
-
Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis (e.g., ANOVA) is used to compare the anti-tumor efficacy between treatment groups.
In Vitro Cell Viability Assay for Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound and docetaxel on the viability of MTAP-deleted cancer cells.
Cell Lines: MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-).
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a matrix of concentrations of this compound and docetaxel, both as single agents and in combination. A vehicle-only control is also included.
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The dose-response curves for each drug and the combinations are generated. The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound and Taxane Combination
Caption: this compound and Taxane Synergy Pathway.
Experimental Workflow for In Vivo Synergy Study
Caption: In Vivo Synergy Study Workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of this compound in Participants With Advanced Solid Tumors or Lymphoma With MTAP Loss [clinicaltrials.servier.com]
Synergistic Efficacy of AG-270 and Gemcitabine in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic anti-tumor effects observed with the combination of AG-270, a first-in-class MAT2A inhibitor, and the standard-of-care chemotherapy, gemcitabine, in preclinical cancer models. The data presented herein is based on findings from a pivotal study that demonstrated additive-to-synergistic activity of this combination in patient-derived xenograft (PDX) models, particularly in tumors with MTAP (methylthioadenosine phosphorylase) deletion.[1] This combination has been investigated in a Phase 1 clinical trial (NCT03435250) for patients with advanced solid tumors or lymphomas with MTAP loss.
Overview of Therapeutic Agents
This compound: An orally bioavailable small molecule that inhibits methionine adenosyltransferase II alpha (MAT2A). MAT2A is a critical enzyme for the production of S-adenosylmethionine (SAM), a universal methyl donor essential for various cellular processes, including gene expression and cell proliferation. In cancers with MTAP deletion (~15% of all human cancers), tumor cells become exquisitely sensitive to the inhibition of MAT2A.
Gemcitabine: A nucleoside analog that, upon intracellular phosphorylation, inhibits DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. It is a widely used chemotherapeutic agent for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.
Synergistic Anti-Tumor Activity: Preclinical Evidence
A key study evaluated the combination of this compound and gemcitabine in patient-derived xenograft (PDX) models of MTAP-deleted cancers. The findings indicated that the combination therapy was well-tolerated and resulted in enhanced anti-tumor efficacy compared to either agent alone.
Quantitative Data Summary
While the full peer-reviewed publication with detailed quantitative data is not yet publicly available, an abstract from the American Association for Cancer Research (AACR) Annual Meeting 2020 provides a summary of the key findings. The study reported "additive-to-synergistic anti-tumor activity" for the this compound and gemcitabine combination.[1]
Table 1: Summary of In Vivo Efficacy in PDX Models
| Treatment Group | Efficacy Outcome | Reported Synergy |
| This compound Monotherapy | Tumor Growth Inhibition | - |
| Gemcitabine Monotherapy | Tumor Growth Inhibition | - |
| This compound + Gemcitabine | Enhanced Tumor Growth Inhibition | Additive-to-Synergistic |
Note: Specific percentages of tumor growth inhibition and statistical significance are not available in the public abstract. The table reflects the qualitative description of the study's findings.
Mechanistic Rationale for Synergy
The synergistic effect of combining this compound and gemcitabine is thought to stem from their complementary mechanisms of action, leading to enhanced DNA damage and inhibition of cellular proliferation.[1]
-
This compound's Role: By inhibiting MAT2A in MTAP-deleted cancer cells, this compound disrupts cellular metabolism and may induce alterations in RNA splicing of genes involved in cell cycle regulation and DNA damage response.[1]
-
Gemcitabine's Role: As a DNA synthesis inhibitor, gemcitabine directly induces DNA damage and apoptosis.
The metabolic stress and altered cellular processes induced by this compound are hypothesized to sensitize cancer cells to the cytotoxic effects of gemcitabine, resulting in a more potent anti-tumor response.
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies used in similar preclinical studies. The specific details for the this compound and gemcitabine combination study are not publicly available.
In Vivo Patient-Derived Xenograft (PDX) Model Study
-
Model System: Patient-derived tumor tissue from various cancers with confirmed MTAP deletion is implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment groups:
-
Vehicle Control
-
This compound (dosed orally, daily)
-
Gemcitabine (dosed intraperitoneally, e.g., once or twice weekly)
-
This compound + Gemcitabine
-
-
Treatment and Monitoring: Animals are treated for a specified duration (e.g., 21-28 days). Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Other endpoints may include tumor regression and survival analysis.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumor tissues can be collected for analysis of biomarkers (e.g., SAM levels, markers of DNA damage, and apoptosis) by methods such as Western blotting, immunohistochemistry, or RNA sequencing.
Cell Viability Assay (In Vitro)
-
Cell Lines: MTAP-deleted cancer cell lines are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a dose range of this compound, gemcitabine, or the combination of both for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each treatment is calculated. The synergistic effect of the combination is determined using methods such as the Bliss independence model or the Chou-Talalay method to calculate a combination index (CI).
Visualizing the Mechanisms and Workflow
Signaling Pathway of this compound and Gemcitabine Synergy
Caption: Proposed synergistic mechanism of this compound and gemcitabine.
Experimental Workflow for In Vivo Synergy Study
Caption: Experimental workflow for an in vivo synergy study.
References
Validating AG-270's On-Target Effects: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MAT2A inhibitor AG-270 with genetic validation methods and alternative compounds. We present supporting experimental data and detailed protocols to demonstrate how CRISPR-Cas9 can be utilized to confirm the on-target effects of this compound, a critical step in preclinical drug development.
Introduction to this compound and the Principle of Synthetic Lethality
This compound is a first-in-class, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions.[3]
The therapeutic strategy for this compound is rooted in the concept of synthetic lethality. In approximately 15% of all cancers, the gene methylthioadenosine phosphorylase (MTAP) is homozygously deleted, often as a consequence of its proximity to the frequently deleted tumor suppressor gene CDKN2A.[4][5] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[3] This makes cancer cells with MTAP deletion uniquely dependent on MAT2A to produce high levels of SAM to maintain PRMT5 activity. By inhibiting MAT2A, this compound reduces SAM levels, leading to further inhibition of PRMT5, disruption of essential processes like mRNA splicing, and ultimately, selective cell death in MTAP-deleted tumors.[5][6][7]
This compound Signaling Pathway in MTAP-Deleted Cancers
The diagram below illustrates the synthetic lethal relationship exploited by this compound in cancer cells with MTAP deletion.
On-Target Validation: Pharmacological vs. Genetic Inhibition
To confirm that the anti-proliferative effects of this compound are a direct result of MAT2A inhibition, a genetic approach such as CRISPR-Cas9-mediated gene knockout can be employed. By knocking out the MAT2A gene, we can compare the cellular phenotype to that induced by this compound treatment. A strong correlation between the two provides robust evidence of on-target activity.
The following table summarizes the comparison between pharmacological inhibition with this compound and genetic knockout of MAT2A.
| Parameter | This compound Treatment (in MTAP-/- cells) | MAT2A Knockdown (shRNA in MTAP-/- cells) | Alternative MAT2A Inhibitor (SCR-7952) | Reference |
| Target | MAT2A Protein | MAT2A Gene | MAT2A Protein | [2][3][8] |
| MAT2A Enzymatic IC50 | 14 nM (this compound) / 68 nM (in parallel study) | N/A (Gene knockout) | 21 nM | [2][8] |
| Cellular SAM IC50 | ~20 nM (HCT116) / 6 nM (in parallel study) | Significant SAM reduction | 2 nM (HCT116) | [2][3][8] |
| Anti-proliferative IC50 | 257 nM (HCT116) / 300 nM (in parallel study) | Reduced cell growth | 53 nM (HCT116) | [2][3][8] |
| Selectivity (WT/MTAP-/-) | >115x / 4x (in parallel study) | N/A | >20x | [8][9] |
Experimental Workflow for CRISPR-Cas9 Validation
Validating the on-target effect of this compound involves knocking out the MAT2A gene and comparing the resulting phenotype with that of cells treated with the inhibitor.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of MAT2A
This protocol provides a general framework for generating MAT2A knockout cell lines.
-
sgRNA Design and Synthesis : Design at least two single guide RNAs (sgRNAs) targeting early exons of the MAT2A gene using a publicly available tool (e.g., CRISPOR). Synthesize the designed sgRNAs.
-
Cell Culture : Culture HCT116 MTAP-/- cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection :
-
Seed 200,000 cells per well in a 6-well plate and allow them to adhere overnight.
-
On the day of transfection, form Ribonucleoprotein (RNP) complexes by incubating purified Cas9 nuclease (e.g., 25 pmol) with the synthesized sgRNA (e.g., 50 pmol) at room temperature for 15 minutes.
-
Transfect the cells with the RNP complexes using a lipid-based transfection reagent (e.g., Lipofectamine CRISPRMAX) according to the manufacturer's instructions.
-
-
Single-Cell Cloning : 48-72 hours post-transfection, perform limiting dilution to isolate single cells into 96-well plates to generate monoclonal cell lines.
-
Validation of Knockout :
-
Genomic DNA Analysis : Once clones are expanded, extract genomic DNA. Amplify the targeted region by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot : Confirm the absence of MAT2A protein expression in validated knockout clones by Western blot analysis using a specific anti-MAT2A antibody.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells.
-
Cell Seeding : Seed both the parental HCT116 MTAP-/- cells and the validated MAT2A knockout clones into opaque-walled 96-well plates at a density of 2,000 cells per well in 100 µL of medium. For the parental cells, include wells for a dose-response curve of this compound and vehicle control (DMSO).
-
Compound Treatment (Parental Cells) : After 24 hours, treat the parental cells with a serial dilution of this compound (e.g., from 1 nM to 30 µM). Add an equivalent volume of DMSO to the vehicle control and knockout cell wells.
-
Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells. Calculate the IC50 for this compound and compare the viability of knockout cells to the vehicle-treated parental cells.
Intracellular SAM Level Measurement (LC-MS/MS)
This protocol outlines the extraction and analysis of intracellular S-adenosylmethionine.
-
Cell Culture and Treatment : Plate HCT116 MTAP-/- cells in 6-well plates. Treat one set with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 24 hours. Culture the validated MAT2A knockout cells and untreated parental cells in parallel.
-
Metabolite Extraction :
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C.
-
-
Sample Preparation : Transfer the supernatant (containing the metabolites) to a new tube and dry it using a vacuum concentrator.
-
LC-MS/MS Analysis : Reconstitute the dried metabolite extract in a suitable solvent. Analyze the SAM levels using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, comparing the levels in this compound-treated cells and MAT2A knockout cells to the untreated parental cells.
Conclusion
The validation of on-target effects is a cornerstone of modern drug discovery. As demonstrated, CRISPR-Cas9-mediated gene editing serves as a powerful tool to genetically mimic the pharmacological inhibition of a target like MAT2A. The close parallel in phenotypic outcomes—specifically, the reduction in intracellular SAM levels and the selective inhibition of cell proliferation in MTAP-deleted cancer cells—between this compound treatment and MAT2A knockout provides compelling evidence for the on-target activity of the compound. This guide provides the framework and methodologies for researchers to conduct such validation studies, ultimately increasing confidence in the therapeutic potential of targeted agents like this compound.
References
- 1. probiologists.com [probiologists.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacr.org [aacr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to AG-270 in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial data and patient outcomes for AG-270, a first-in-class inhibitor of methionine adenosyltransferase 2A (MAT2A). It is designed to offer an objective comparison with emerging alternative therapies for cancers harboring a methylthioadenosine phosphorylase (MTAP) deletion, a genetic alteration present in approximately 15% of all human cancers.[1] This guide is intended to support ongoing research and development efforts in this targeted oncology space.
Executive Summary
This compound is an oral, potent, and reversible inhibitor of MAT2A, an enzyme crucial for the production of S-adenosylmethionine (SAM).[2][3] In cancer cells with MTAP deletion, the inhibition of MAT2A leads to a reduction in SAM levels, which in turn inhibits the function of Protein Arginine Methyltransferase 5 (PRMT5), ultimately inducing cell death.[2][4] The first-in-human Phase 1 clinical trial (NCT03435250) of this compound demonstrated a manageable safety profile and early signs of clinical activity in patients with advanced, MTAP-deleted solid tumors.[2][3] This guide will delve into the specifics of this trial, presenting a detailed look at the patient outcomes and experimental methodologies. Furthermore, it will draw a comparison with the burgeoning class of MTA-cooperative PRMT5 inhibitors, which represent a primary alternative therapeutic strategy in this patient population.
Data Presentation: this compound Clinical Trial Insights
The following tables summarize the key quantitative data from the single-agent dose-escalation arm of the Phase 1 study of this compound in patients with MTAP-deleted tumors.[5]
Table 1: Patient Demographics and Baseline Characteristics (N=40)
| Characteristic | Value |
| Median Age (years) | 60.5 |
| Gender (Male/Female) | 23 / 17 |
| Most Common Tumor Types | Bile Duct Cancer (17.5%), Pancreatic Cancer (17.5%), Non-small Cell Lung Cancer (12.5%), Mesothelioma (10%)[2] |
| Prior Lines of Therapy | 1 (30%), 2 (22.5%), ≥3 (47.5%)[2] |
Table 2: Efficacy of Single-Agent this compound in the Phase 1 Trial
| Efficacy Endpoint | Result |
| Best Overall Response | |
| Partial Response (PR) | 2 patients (5%)[2][3] |
| Stable Disease (SD) ≥16 weeks | 5 patients (12.5%)[2][3] |
| Maximum Tolerated Dose (MTD) | 200 mg once daily (QD) |
| Pharmacodynamic Response | |
| Maximal Reduction in Plasma SAM | 54% to 70%[2][3] |
| Reduction in Tumor SDMA Levels | Average H-score reduction of 36.4% in paired biopsies[2] |
Table 3: Common Treatment-Related Adverse Events (TRAEs) with Single-Agent this compound (Any Grade, ≥10% of Patients)
| Adverse Event | Frequency |
| Fatigue | 25%[2] |
| Blood Bilirubin Increase | 15%[2] |
| Hyperbilirubinemia | 12.5%[2] |
| Anemia | 10%[2] |
| Thrombocytopenia | 10%[2] |
Comparison with Alternative Therapies: MTA-Cooperative PRMT5 Inhibitors
A key alternative strategy for treating MTAP-deleted cancers involves the direct inhibition of PRMT5. A novel class of drugs, MTA-cooperative PRMT5 inhibitors, has shown promise by selectively targeting the PRMT5-MTA complex that accumulates in MTAP-deleted cells.[1]
Table 4: Preliminary Efficacy of Select MTA-Cooperative PRMT5 Inhibitors in Clinical Trials
| Drug | Trial Identifier | Tumor Types with Responses | Preliminary Objective Response Rate (ORR) |
| AMG 193 | NCT05094336 | NSCLC, Pancreatic, Biliary Tract, Esophageal/Gastric[6] | Confirmed and unconfirmed partial responses observed across various tumor types[6] |
| MRTX1719 | Phase 1/2 | Melanoma, Gallbladder Adenocarcinoma, Mesothelioma, NSCLC, Malignant Peripheral Nerve Sheath Tumors[7] | Objective responses observed[7] |
| GTA182 | Phase 1 | NSCLC[8] | 57.1% in MTAP-deleted NSCLC (preliminary)[8] |
| TNG908 | NCT05275478 | Non-CNS tumors (e.g., NSCLC, pancreatic)[9] | No partial responses in glioblastoma; trial enrollment stopped for this indication[9][10] |
Experimental Protocols
A detailed understanding of the methodologies employed in the this compound clinical trial is crucial for the interpretation of the presented data.
Protocol 1: Patient Eligibility and Study Design
-
Inclusion Criteria: Patients with advanced solid tumors or lymphoma with homozygous deletion of CDKN2A/MTAP or loss of MTAP protein expression by immunohistochemistry (IHC) were eligible.[2][3]
-
Study Design: This was a Phase 1, open-label, multicenter study with a dose-escalation phase to determine the Maximum Tolerated Dose (MTD) of this compound as a single agent.[2][5] Patients received this compound orally once daily (QD) or twice daily (BID) in 28-day cycles.[2][3]
Protocol 2: Pharmacodynamic Assessments
-
Plasma SAM Levels: Plasma concentrations of S-adenosylmethionine (SAM) were measured at baseline and after treatment to assess the degree of MAT2A inhibition.[2]
-
Tumor SDMA Levels: Paired tumor biopsies were collected at baseline and at the end of the first cycle.[11] Immunohistochemistry (IHC) was used to measure the levels of symmetrically di-methylated arginine (SDMA) residues, a downstream marker of PRMT5 activity.[2] The H-score was calculated to quantify the changes in SDMA levels.[2]
Protocol 3: Efficacy and Safety Evaluation
-
Tumor Response: Tumor assessments were performed every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST).[11]
-
Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Mandatory Visualization
The following diagrams illustrate key aspects of this compound's mechanism and the clinical trial workflow.
Caption: this compound signaling pathway in MTAP-deleted cancer cells.
Caption: Workflow of the this compound Phase 1 clinical trial.
Caption: Comparison of MAT2A and PRMT5 inhibition strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. onclive.com [onclive.com]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globenewswire.com [globenewswire.com]
- 9. Tango Therapeutics Shifts Focus from TNG908 to More Promising Cancer Drug Candidates, TNG462 and TNG456 [biopharmatrend.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of AG-270 and PRMT5 Inhibitors for Targeting MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Therapeutic Strategies
The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, presents a unique therapeutic vulnerability.[1][2] This genetic alteration creates a dependency on specific metabolic and epigenetic pathways for cancer cell survival, making it an attractive target for precision oncology. Two primary strategies have emerged to exploit this dependency: indirect inhibition of the enzyme PRMT5 via the MAT2A inhibitor AG-270, and direct inhibition of PRMT5 with a growing class of small molecules.
This guide provides a head-to-head comparison of these two approaches, presenting supporting experimental data, detailed methodologies for key assays, and visual diagrams of the underlying biological pathways and experimental workflows.
Mechanism of Action: Two Paths to a Common Target
The therapeutic rationale for both this compound and PRMT5 inhibitors in MTAP-deleted cancers converges on the protein arginine methyltransferase 5 (PRMT5).[3] In healthy cells, MTAP metabolizes methylthioadenosine (MTA). However, in cancer cells with MTAP deletion, MTA accumulates to high levels.[4] This accumulated MTA acts as a natural, partial inhibitor of PRMT5 by competing with its essential cofactor, S-adenosylmethionine (SAM).[3][5] This partial inhibition makes the cancer cells synthetically lethal to further suppression of the PRMT5 pathway.[3][4]
This compound (Fidesetanib) is a first-in-class, oral, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[2] MAT2A is the primary enzyme responsible for producing SAM.[1] By inhibiting MAT2A, this compound depletes the cellular pool of SAM.[2] This reduction in SAM further cripples the already partially inhibited PRMT5, leading to decreased methylation of its target proteins (measured by a drop in symmetric dimethylarginine, or SDMA), disruption of essential processes like mRNA splicing, and ultimately, cancer cell death.[6][7]
PRMT5 Inhibitors directly target the PRMT5 enzyme.[8] This class can be broadly divided into two categories:
-
First-Generation (SAM-competitive/uncompetitive): Compounds like GSK3326595 and JNJ-64619178 directly compete with SAM for binding to PRMT5, but they lack selectivity for cancer cells over healthy cells.[9]
-
Second-Generation (MTA-cooperative): Newer inhibitors, such as MRTX1719, are designed to bind preferentially to the PRMT5-MTA complex that is abundant only in MTAP-deleted cells.[10][11] This "MTA-cooperative" mechanism confers high selectivity, enabling potent tumor cell killing while sparing normal, MTAP-expressing cells.[9][11]
Below is a diagram illustrating the interconnected pathway and the points of intervention for each inhibitor class.
Comparative Efficacy: In Vitro Data
The following tables summarize key quantitative data for this compound and representative PRMT5 inhibitors from preclinical studies. Data is presented for both biochemical potency (direct enzyme inhibition) and cellular potency (inhibition of cell growth), highlighting the selectivity for MTAP-deleted (MTAP-/-) versus MTAP wild-type (MTAP+/+) cells.
Table 1: Biochemical Inhibitory Potency (IC50)
| Compound | Target | Assay Condition | IC50 (nM) | Reference(s) |
| This compound | MAT2A | Enzymatic Assay | 14 | [12] |
| GSK3326595 | PRMT5 | Biochemical Assay | N/A | [9][13] |
| JNJ-64619178 | PRMT5 | Biochemical Assay | N/A | [9] |
| MRTX1719 | PRMT5 | In presence of MTA | <10 | [14] |
N/A: Not available in the reviewed sources under comparable conditions.
Table 2: Cellular Proliferation / Viability (IC50 / GI50)
| Compound | Cell Line | MTAP Status | Assay Duration | IC50 / GI50 (nM) | Selectivity (WT/Null) | Reference(s) |
| This compound | HCT116 | MTAP-/- | 72 hours | 20 (SAM IC50) | Potent | [15] |
| HCT116 | MTAP-/- | N/A | 250 (Proliferation) | Selective | [16] | |
| GSK3326595 | HCT116 | MTAP-/- | 10 days | 189 | ~1.3x | [10] |
| HCT116 | MTAP+/+ | 10 days | 237 | [10] | ||
| JNJ-64619178 | HCT116 | MTAP-/- | 10 days | Not Determined | No Selectivity | [9] |
| HCT116 | MTAP+/+ | 10 days | Not Determined | [9] | ||
| MRTX1719 | HCT116 | MTAP-/- | 10 days | 12 | >74x | [9][11] |
| HCT116 | MTAP+/+ | 10 days | 890 | [9] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing therapeutic agents. Below are protocols for key experiments cited in the efficacy tables.
Cell Viability / Proliferation Assay (MTT/MTS Method)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., isogenic HCT116 MTAP+/+ and MTAP-/-) are seeded into 96-well plates at a density of 1,000-10,000 cells per well and allowed to adhere overnight.[6]
-
Inhibitor Treatment: A serial dilution of the test compound (this compound or a PRMT5 inhibitor) is prepared in the culture medium. The existing medium is removed from the cells and replaced with the medium containing the inhibitor or a vehicle control (e.g., DMSO).[6][17]
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours to 10 days), allowing the compound to affect cell proliferation.[9][17]
-
Reagent Addition: An MTT or MTS reagent is added to each well. Metabolically active cells convert the tetrazolium salt in the reagent into a colored formazan product.[17]
-
Measurement: After a 1-4 hour incubation with the reagent, the absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[6]
-
Data Analysis: Absorbance values are normalized to the vehicle-treated control wells to calculate the percentage of cell viability. A dose-response curve is plotted to determine the IC50 or GI50 value (the concentration at which 50% of cell growth is inhibited).[6]
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to measure the levels of SDMA on proteins, a key pharmacodynamic biomarker of PRMT5 activity. A reduction in SDMA indicates successful target engagement by either a MAT2A or PRMT5 inhibitor.
-
Cell Lysis: Cells treated with the inhibitor and control cells are harvested and lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay, such as a BCA or Bradford assay, to ensure equal protein loading.[17][18]
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][19]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[17][18]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody that specifically recognizes the SDMA mark (e.g., anti-SDMA motif antibody). A loading control antibody (e.g., anti-GAPDH or anti-β-Actin) is used on the same or a parallel blot to ensure equal protein loading across lanes.[18]
-
Secondary Antibody Incubation: The membrane is washed and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[17][18]
-
Detection: An enhanced chemiluminescence (ECL) substrate is applied to the membrane. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light, which is captured by a digital imager or X-ray film.[18]
-
Analysis: The intensity of the protein bands is quantified. The SDMA signal is normalized to the loading control to compare the relative levels of protein methylation between treated and untreated samples.[6]
Biochemical MAT2A Inhibition Assay
This assay directly measures the enzymatic activity of MAT2A and the potency of an inhibitor like this compound.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂), a stock solution of recombinant human MAT2A enzyme, a substrate solution containing L-Methionine and ATP, and serial dilutions of the test inhibitor (e.g., this compound).[8]
-
Assay Reaction: The inhibitor or a DMSO control is pre-incubated with the MAT2A enzyme in a microplate well to allow for binding.[8] The enzymatic reaction is initiated by adding the substrate solution.[8]
-
Detection: The assay measures one of the reaction's byproducts, typically inorganic pyrophosphate (PPi) or phosphate (Pi). A colorimetric detection reagent is added that produces a measurable color change in proportion to the amount of PPi/Pi generated.[4][8][20]
-
Readout: After a short incubation, the absorbance is read on a microplate reader.[20]
-
Data Analysis: The activity of the enzyme is calculated based on the absorbance readings. The percent inhibition for each inhibitor concentration is determined relative to the control, and this data is used to calculate the biochemical IC50 value.[8]
Summary and Conclusion
Both this compound and PRMT5 inhibitors represent promising therapeutic strategies for the significant patient population with MTAP-deleted cancers. The choice between targeting MAT2A or PRMT5 directly involves a trade-off between mechanism, selectivity, and the specific generation of the inhibitor.
-
This compound (MAT2A Inhibition): This approach leverages the synthetic lethal relationship by indirectly targeting PRMT5 through SAM depletion. It has demonstrated preclinical efficacy and is currently in clinical trials.[1][2] The strategy's success relies on the cancer cells' heightened sensitivity to modest reductions in SAM.[21]
-
PRMT5 Inhibitors: Direct inhibition of PRMT5 is a more proximal approach. The key distinction lies between first and second-generation inhibitors.
-
First-generation inhibitors (e.g., GSK3326595) showed a lack of selectivity between MTAP-deleted and wild-type cells, raising potential concerns about toxicity in normal tissues.[9]
-
Second-generation, MTA-cooperative inhibitors (e.g., MRTX1719) have demonstrated remarkable selectivity (>70-fold) for MTAP-deleted cells in preclinical models.[9][11] This high degree of tumor selectivity represents a significant potential advantage, potentially leading to a wider therapeutic window.
-
Ultimately, the optimal therapeutic strategy may vary, and ongoing clinical trials will be crucial in defining the relative efficacy and safety of these different agents. Furthermore, preclinical data suggests that combining MAT2A and PRMT5 inhibitors can lead to synergistic anti-tumor responses, offering a compelling dual synthetic lethal approach for future investigation.[5][22] Researchers and clinicians must carefully consider the specific characteristics of each compound and the evolving clinical data to best target the vulnerabilities of MTAP-deleted tumors.
References
- 1. MAT2A inhibitor this compound/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. MRTX-1719 | Histone Methyltransferase | TargetMol [targetmol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 22. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of AG-270: A Guide for Laboratory Professionals
AG-270, a first-in-class oral inhibitor of methionine adenosyltransferase 2A (MAT2A), is a valuable tool in cancer research.[1][2][3] While classified as a non-hazardous substance, proper handling and disposal are paramount to ensure laboratory safety and environmental compliance.[4] This guide provides essential information on the safe disposal of this compound for researchers, scientists, and drug development professionals.
Key Chemical and Safety Data
While specific disposal instructions are not detailed in publicly available safety data sheets, the provided information indicates that this compound is not considered a hazardous mixture or substance.[4] However, it is exclusively for research use and should be handled by trained personnel.[4] The following table summarizes key chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₇N₅O₂ | [3][5] |
| Molecular Weight | 489.57 g/mol | [3] |
| CAS Number | 2201056-66-6 | [2][5] |
| Appearance | Solid | [5] |
| Solubility | Slightly soluble in DMSO | [5] |
| Storage | -20°C | [5] |
Standard Handling and First Aid
Even with a non-hazardous classification, adherence to standard laboratory safety protocols is crucial when handling this compound. In the event of exposure, the following first aid measures should be taken[4]:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
-
Skin Contact: Thoroughly rinse the affected area with large amounts of water. Remove any contaminated clothing and consult a physician.
-
Eye Contact: Immediately flush eyes with large amounts of water, holding the eyelids apart. Locate an eye-wash station for this purpose. Remove contact lenses if present. A physician should be called promptly.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person.
This compound Disposal Workflow
The proper disposal of any chemical, including this compound, requires a systematic approach to ensure safety and regulatory compliance. The following diagram outlines a general decision-making workflow for the disposal of laboratory chemical waste.
Procedural Steps for Disposal:
-
Consult the Safety Data Sheet (SDS): The primary step is to review the most current SDS for this compound provided by the supplier. The SDS will contain specific hazard classifications and may provide disposal recommendations.
-
Determine Waste Classification: Based on the SDS, this compound is not classified as a hazardous substance.[4] Therefore, it would typically be disposed of as non-hazardous chemical waste.
-
Review Institutional and Local Regulations: It is imperative to consult your institution's Environmental Health and Safety (EHS) department and be aware of local and state regulations for chemical waste disposal. These regulations will provide specific procedures for the collection, labeling, and disposal of non-hazardous chemical waste.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's protocols. It should be collected in a designated, properly labeled container.
-
Documentation: Maintain a clear record of the disposal process, including the date, quantity of this compound disposed of, and the disposal method used. This is a critical component of good laboratory practice and regulatory compliance.
By following these guidelines and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, fostering a secure and compliant research environment.
References
Comprehensive Safety and Handling Guide for AG-270
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, logistical, and operational protocols for the handling and disposal of AG-270, a first-in-class, orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A). The information herein is intended to supplement, not replace, your institution's standard safety procedures.
Immediate Safety and Hazard Information
According to the Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all chemical compounds with appropriate laboratory precautions to minimize exposure and ensure a safe working environment.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Rinse the affected skin thoroughly with large amounts of water. Remove any contaminated clothing. If irritation persists, consult a physician.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE) and Handling
2.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of this compound or preparing stock solutions.
2.2. Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear nitrile or latex gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: Not typically required for handling small quantities in a well-ventilated area. If weighing out large amounts of the powder, a dust mask or respirator may be appropriate.
2.3. General Handling Procedures:
-
Avoid creating dust when handling the solid compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
-
Keep containers of this compound tightly closed when not in use.
Logistical Information
3.1. Storage and Stability:
-
Solid Form: Store at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[2]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.
3.2. Solubility:
-
This compound is soluble in DMSO. For example, a stock solution of 4 mg/mL in fresh, moisture-free DMSO can be prepared.
3.3. Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₃₀H₂₇N₅O₂ |
| Molecular Weight | 489.58 g/mol |
| CAS Number | 2201056-66-6 |
| Appearance | White to off-white solid |
Operational Plans: Experimental Protocols
4.1. Mechanism of Action of this compound
This compound is an allosteric, noncompetitive, and reversible inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl donor in the cell. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA). This MTA accumulation partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). These cancer cells then become highly dependent on the MAT2A-SAM-PRMT5 pathway for survival. By inhibiting MAT2A, this compound depletes the cellular pool of SAM, leading to further inhibition of PRMT5 and inducing synthetic lethality in MTAP-deleted cancer cells.
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
4.2. In Vitro Cell Proliferation Assay
This protocol is for assessing the anti-proliferative effects of this compound on an MTAP-deleted cell line (e.g., HCT116 MTAP-/-) compared to its wild-type counterpart.
Materials:
-
HCT116 MTAP-/- and HCT116 wild-type (WT) cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HCT116 MTAP-/- and WT cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 1,000 cells in 100 µL of medium per well in a 96-well plate.
-
Include wells with medium only for background measurement.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Prepare a vehicle control (0.1% DMSO in medium).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro cell proliferation assay.
4.3. In Vivo Xenograft Study
This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of this compound. All animal procedures must be approved by your institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., female nude mice)
-
KP4 (pancreatic, MTAP-null) or HCT116 (colorectal, MTAP-null) cancer cells
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
-
Animal feeding needles
Procedure:
-
Cell Implantation:
-
Harvest cultured KP4 or HCT116 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring and Grouping:
-
Monitor the mice for tumor growth. Begin caliper measurements 3-4 days after implantation.
-
Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation in the vehicle at the desired concentration (e.g., for a 100 mg/kg dose).
-
Administer this compound or vehicle to the respective groups via oral gavage once daily (q.d.).
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 21-38 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
-
In Vivo Efficacy of this compound in a KP4 Xenograft Model:
| Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) |
| 10 | 36% |
| 30 | 48% |
| 100 | 66% |
| 200 | 67% |
Disposal Plan
5.1. Unused this compound (Solid and Stock Solutions):
-
As this compound is not classified as hazardous, small quantities of the solid compound can be disposed of in the regular laboratory trash, provided it is in a sealed and clearly labeled container.
-
For liquid waste (e.g., DMSO stock solutions), consult your institution's environmental health and safety (EHS) office. Some institutions may allow for the disposal of small quantities of non-hazardous, water-miscible solutions down the drain with copious amounts of water, while others may require collection for incineration.
5.2. Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) and then washed. The rinsate should be collected and disposed of as chemical waste.
-
Plasticware: Non-reusable contaminated plasticware (e.g., pipette tips, centrifuge tubes) should be placed in a designated solid waste container.
5.3. Animal Waste:
-
Animal carcasses and bedding from this compound-treated animals should be disposed of according to your institution's IACUC and EHS guidelines for animal waste.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
